3-Bromo-5-iodobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXJUWDREBPKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620334 | |
| Record name | 3-Bromo-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-09-4 | |
| Record name | 3-Bromo-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are calculated or predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO | --INVALID-LINK--[1] |
| Molecular Weight | 310.91 g/mol | --INVALID-LINK--[1] |
| CAS Number | 188813-09-4 | --INVALID-LINK--[1] |
| Appearance | Off-white to faint yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | No experimental data available. The related compound 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C.[2][3] | - |
| Boiling Point | 318.4 °C (Calculated) | --INVALID-LINK--[4] |
| Density | 2.231 g/cm³ (Calculated) | --INVALID-LINK--[4] |
| Solubility | No specific data available. Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | - |
| Purity (Commercial) | ≥97% | --INVALID-LINK--[5] |
Calculated Physicochemical Properties:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | --INVALID-LINK--[1] |
| LogP | 2.8662 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehyde proton |
| ~8.0 - 8.2 | Triplet (or dd) | Aromatic proton |
| ~7.8 - 8.0 | Triplet (or dd) | Aromatic proton |
| ~7.6 - 7.8 | Triplet (or dd) | Aromatic proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (ppm) | Assignment |
| ~190 - 192 | Aldehyde carbonyl carbon |
| ~138 - 140 | Aromatic carbon (C-CHO) |
| ~135 - 138 | Aromatic carbon |
| ~130 - 133 | Aromatic carbon |
| ~128 - 130 | Aromatic carbon |
| ~122 - 125 | Aromatic carbon (C-Br) |
| ~92 - 95 | Aromatic carbon (C-I) |
IR (Infrared) Spectroscopy - Predicted Key Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 - 3100 | Aromatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1690 - 1710 | Aldehyde C=O stretch |
| ~1550 - 1600 | Aromatic C=C stretch |
| ~1000 - 1200 | C-Br and C-I stretches |
| ~750 - 900 | Aromatic C-H out-of-plane bend |
MS (Mass Spectrometry) - Predicted Fragmentation
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).
Experimental Protocols
General Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the halogenation of benzaldehydes. A common strategy involves the bromination of a suitable iodinated precursor.
A plausible synthetic approach:
Caption: A plausible synthetic workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added at a controlled temperature, typically 0 °C.
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
General Protocol for Regioselective Suzuki Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in this compound allows for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at the 5-position.
Caption: Workflow for regioselective Suzuki coupling of this compound.
Methodology:
-
Reaction Setup: In a reaction vessel, this compound, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.
-
Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-bromo-5-arylbenzaldehyde.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen substituents.[5] This allows for the sequential introduction of different functionalities, a crucial strategy in the construction of novel drug candidates and molecular probes.
The aldehyde group can be further manipulated through various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing access to a wide range of derivatives.
While there is no direct evidence of this compound being involved in specific signaling pathways, its utility lies in the synthesis of molecules that may target such pathways. The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Logical flow of the synthetic utility of this compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-iodobenzaldehyde, a valuable building block in organic synthesis. Due to the differential reactivity of its bromine and iodine substituents, this compound serves as a versatile precursor for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of its characteristic analytical data.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 188813-09-4 | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Formula | C₇H₄BrIO | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Molecular Weight | 310.91 g/mol | --INVALID-LINK--[2] |
| Appearance | Off-white to faint yellow crystalline solid | --INVALID-LINK-- |
| Purity | ≥95-98% | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | --INVALID-LINK--[3] |
Synthesis of this compound
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis involves two main stages: the diazotization of the starting amine and the subsequent substitution with iodide.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Experimental Protocol
Materials:
-
3-Amino-5-bromobenzaldehyde
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
Step 1: Diazotization of 3-Amino-5-bromobenzaldehyde
-
In a flask, dissolve 3-amino-5-bromobenzaldehyde in a mixture of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5°C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization Data
While specific, experimentally-derived spectra for this compound were not found in the public domain during the literature search, characterization data for closely related compounds can provide valuable reference points. Commercial suppliers like BLD Pharm and ChemScene indicate the availability of analytical data such as NMR, HPLC, and LC-MS for their products, which can be requested directly.[9]
Analogous Compound Data
For comparative purposes, the following tables summarize the available characterization data for the related compounds 3-bromobenzaldehyde and 3-iodobenzaldehyde.
Table 1: Characterization Data for 3-Bromobenzaldehyde
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.92 (s, 1H), 7.95 (d, J = 1.8 Hz, 1H), 7.77 (dt, J = 7.6, 1.3 Hz, 1H), 7.73 – 7.65 (m, 1H), 7.39 (t, J = 7.8 Hz, 1H)[10] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.52, 137.78, 137.06, 132.05, 130.46, 128.22, 123.15[10] |
| Melting Point | 18 to 21 °C[11] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 184/186 (consistent with one bromine atom)[12] |
| IR Spectrum | Characteristic C=O stretching vibration for the aldehyde group. |
Table 2: Characterization Data for 3-Iodobenzaldehyde
| Analysis | Data |
| Molecular Weight | 232.02 g/mol [13] |
| Appearance | Information not available |
| IR Spectrum | Available from sources such as PubChem.[13] |
Table 3: Melting Point of a Related Carboxylic Acid
| Compound | Melting Point |
| 3-Bromo-5-iodobenzoic acid | 219-221 °C[14] |
This data for related structures can be used to predict the expected spectral features of this compound. For instance, the ¹H NMR spectrum of the target compound is expected to show three aromatic protons with splitting patterns influenced by the bromo and iodo substituents, and a singlet for the aldehyde proton. The ¹³C NMR will show characteristic peaks for the aldehyde carbonyl carbon and the aromatic carbons, with the carbon atoms attached to the halogens exhibiting distinct chemical shifts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 310.91 g/mol , with a characteristic isotopic pattern for a molecule containing one bromine atom.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed synthetic and characterization data are not widely published, this guide provides a robust, proposed synthetic protocol based on the well-established Sandmeyer reaction. The provided characterization data for analogous compounds serves as a useful reference for researchers working with this versatile molecule. For definitive analytical data, it is recommended to consult the technical data sheets from commercial suppliers.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 188813-09-4 [sigmaaldrich.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. 188813-09-4|this compound|BLD Pharm [bldpharm.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 13. 3-Iodobenzaldehyde | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde (CAS: 188813-09-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-iodobenzaldehyde, a versatile bifunctional building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs to provide representative protocols and characterization data. All data and protocols derived from analogous compounds are clearly indicated.
Core Compound Properties
This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₄BrIO.[1] Its structure features a benzaldehyde core substituted with a bromine and an iodine atom at the meta positions. This substitution pattern provides two distinct reactive sites for sequential and site-selective cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 188813-09-4 | [1] |
| Molecular Formula | C₇H₄BrIO | [1] |
| Molecular Weight | 310.91 g/mol | [1] |
| Appearance | Off-white to faint yellow crystalline solid | Vendor Data |
| Purity | ≥98% | [1] |
| Storage | 4°C, protect from light, stored under nitrogen | [1] |
| Topological Polar Surface Area | 17.07 Ų | [1] |
| LogP | 2.8662 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Spectroscopic and Physical Characterization
Detailed spectroscopic data for this compound are not available in the searched literature. The following tables present predicted and analogous data based on structurally similar compounds, 3-bromobenzaldehyde and 3-iodobenzaldehyde.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~9.9 | s | - | CHO |
| ¹H | ~8.1 | t | ~1.5 | H-2 |
| ¹H | ~8.0 | t | ~1.5 | H-6 |
| ¹H | ~8.3 | t | ~1.5 | H-4 |
| ¹³C | ~190 | - | - | C=O |
| ¹³C | ~138 | - | - | C-1 |
| ¹³C | ~142 | - | - | C-4 |
| ¹³C | ~135 | - | - | C-6 |
| ¹³C | ~130 | - | - | C-2 |
| ¹³C | ~123 | - | - | C-5 (C-Br) |
| ¹³C | ~94 | - | - | C-3 (C-I) |
Table 3: Analogous Spectroscopic and Physical Data
| Data Type | Analogous Compound | Observed Values | Source |
| ¹H NMR (CDCl₃, 400 MHz) | 3-Bromobenzaldehyde | δ 9.92 (s, 1H), 7.95 (d, J = 1.8 Hz, 1H), 7.77 (dt, J = 7.6, 1.3 Hz, 1H), 7.73 – 7.65 (m, 1H), 7.39 (t, J = 7.8 Hz, 1H) | [2] |
| ¹³C NMR (CDCl₃, 101 MHz) | 3-Bromobenzaldehyde | δ 190.52, 137.78, 137.06, 132.05, 130.46, 128.22, 123.15 | [2] |
| IR Spectrum (Condensed Phase) | 3-Bromobenzaldehyde | Characteristic peaks for C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2820, 2720 cm⁻¹), and aromatic C-H and C=C vibrations. | [3] |
| Mass Spectrum (EI) | 3-Bromobenzaldehyde | Molecular ion peaks corresponding to the isotopic distribution of bromine. | [4] |
| Melting Point | 3-Bromo-5-iodobenzoic acid | 219-221 °C |
Reactivity and Experimental Protocols
The presence of both bromine and iodine on the aromatic ring allows for selective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions. This differential reactivity is highly valuable for the stepwise introduction of different substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For this compound, the reaction is expected to proceed selectively at the more reactive iodine position under carefully controlled conditions.
General Experimental Protocol for Suzuki-Miyaura Coupling (adapted from general procedures):
-
To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, for instance, an aqueous solution of Na₂CO₃ (2-3 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., a mixture of toluene and ethanol) is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. Similar to the Suzuki coupling, the reaction with this compound would likely occur preferentially at the iodine position.
General Experimental Protocol for Heck Coupling (adapted from general procedures):
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃), and a base (e.g., triethylamine or potassium carbonate).
-
Add a suitable solvent, such as DMF or acetonitrile.
-
The mixture is degassed and placed under an inert atmosphere.
-
The reaction is heated (typically between 80-140 °C) and stirred for several hours to 24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for forming carbon-carbon triple bonds.
General Experimental Protocol for Sonogashira Coupling (adapted from general procedures):
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
A base, typically an amine such as triethylamine or diisopropylamine, is added, which can also serve as a solvent.
-
The terminal alkyne (1.1-1.5 eq.) is then added.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
-
The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with aqueous solutions to remove the amine base and copper salts.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Catalytic Cycle for Sonogashira Coupling:
Caption: Simplified catalytic cycle of Sonogashira coupling.
Applications in Research and Development
While specific examples of this compound in drug development are not prominent in the searched literature, its structural motif is of significant interest to medicinal chemists. The ability to selectively introduce different functionalities at the 3- and 5-positions allows for the creation of diverse molecular scaffolds for structure-activity relationship (SAR) studies.
Although no direct biological activity data was found for this compound, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to possess antioxidant and anti-inflammatory properties. BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway. This suggests that other brominated and iodinated benzaldehydes could be explored for similar biological activities.
Illustrative Signaling Pathway (Nrf2/HO-1 Activation by an Analogous Compound):
Caption: Nrf2/HO-1 pathway activation by a related compound.
Safety Information
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on vendor-supplied data and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex, multi-substituted aromatic compounds. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions. While specific experimental and biological data for this compound are limited, this guide provides a framework for its use based on established chemical principles and data from analogous structures. Further research into the synthesis, reactivity, and potential biological applications of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
A Comprehensive Technical Guide to the Physical Properties of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom meta to the aldehyde functionality, allows for selective and differential reactivity in various cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. A thorough understanding of its physical properties is crucial for its effective use in research and development, ensuring proper handling, reaction control, and purification.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for designing synthetic routes, developing purification protocols, and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrIO | [1][2] |
| Molecular Weight | 310.91 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥95-98% | [1][2] |
| Density | 2.231 g/cm³ | [4] |
| Boiling Point | 318.433 °C | [4] |
| Flash Point | 146.384 °C | [4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
| LogP (octanol-water partition coefficient) | 2.8662 | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][2] |
Experimental Protocols
While specific experimental procedures for the determination of all physical properties of this compound are not extensively documented in publicly available literature, standardized methods for organic compounds would be employed. Below are generalized protocols for key physical property measurements.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
Given the high boiling point of this compound, determination would likely be performed under reduced pressure to prevent decomposition.
Methodology (under reduced pressure):
-
A small amount of the liquid compound (if melted) or a solution in a high-boiling solvent is placed in a distillation flask.
-
A vacuum is applied to the system, and the pressure is monitored with a manometer.
-
The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.
-
A nomograph can be used to estimate the boiling point at atmospheric pressure.
Density Measurement
For a solid, density is typically determined using a pycnometer or by displacement.
Methodology (Gas Pycnometry):
-
The volume of a known mass of the solid sample is determined by measuring the displacement of an inert gas (e.g., helium) within a calibrated chamber.
-
The density is then calculated by dividing the mass of the sample by the measured volume.
Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Methodology:
-
Qualitative: A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) at room temperature. The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
Quantitative: A saturated solution of the compound is prepared in a given solvent at a specific temperature. A known volume of the saturated solution is carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined. The solubility is then expressed in terms of g/100 mL or mol/L.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound like this compound.
Conclusion
This technical guide provides a summary of the key physical properties of this compound, an important building block in modern organic synthesis. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Accurate knowledge of these properties is fundamental to the successful and safe application of this versatile chemical intermediate.
References
An In-Depth Technical Guide to 3-Bromo-5-iodobenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3-Bromo-5-iodobenzaldehyde, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential data and outlines a representative synthetic protocol.
Core Molecular Data
This compound is a disubstituted aromatic aldehyde featuring both a bromine and an iodine atom on the benzene ring. This unique halogenation pattern makes it a versatile building block in medicinal chemistry and material science, offering multiple reactive sites for further functionalization.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄BrIO |
| Molecular Weight | 310.91 g/mol [1][2] |
| CAS Number | 188813-09-4[1][2] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C=C(C=C1Br)I)C=O[1] |
| Physical Appearance | Off-white to faint yellow crystalline solid[2] |
| Purity | Typically ≥97% |
| Storage Conditions | 4°C, protect from light, stored under nitrogen[1] |
Molecular Structure
The structure of this compound consists of a central benzene ring substituted with a bromo group at position 3, an iodo group at position 5, and a formyl (aldehyde) group at position 1.
References
Technical Guide: Solubility of 3-Bromo-5-iodobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-iodobenzaldehyde. Due to the limited availability of public quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. The presented methodologies are standard laboratory practices suitable for generating reliable and reproducible solubility data essential for research and development.
Core Compound Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and interpreting solubility experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIO | [1][2] |
| Molecular Weight | 310.91 g/mol | [1][2] |
| CAS Number | 188813-09-4 | [1][2] |
| Appearance | Solid (form not specified) | [3] |
| Calculated LogP | 2.8662 | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This method is robust, does not require complex instrumentation, and is based on precise mass measurements.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Conical flasks or vials with stoppers
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Pre-weighed evaporating dishes or vials
-
Oven or vacuum oven for drying
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This timeframe helps ensure that the solution reaches equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pipette. It is crucial to avoid transferring any solid particles.
-
Filter the withdrawn sample to remove any remaining microscopic solid particles. A syringe filter with a membrane compatible with the organic solvent is recommended.
-
-
Gravimetric Analysis:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent. This can be done in a fume hood at room temperature or at a slightly elevated temperature, or in a vacuum oven for faster and more gentle drying.
-
Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting or decomposition point.
-
Allow the dish to cool to room temperature in a desiccator before weighing.
-
Record the final weight of the dish with the dry solid.
-
Calculations:
-
Weight of the empty evaporating dish: W₁
-
Weight of the dish + saturated solution: W₂
-
Weight of the dish + dried solute: W₃
-
Weight of the solute: W_solute = W₃ - W₁
-
Weight of the solvent: W_solvent = W₂ - W₃
-
Solubility (in g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100
Alternative Method: UV-Vis Spectrophotometry
If this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region, this method can be a high-throughput alternative to the gravimetric method.
Brief Protocol:
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).
-
Prepare Saturated Solution: Follow steps 1 and 2 of the gravimetric protocol to prepare a filtered, saturated solution.
-
Measure Absorbance: Dilute the saturated solution with a known dilution factor to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λ_max.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow.
References
Spectroscopic Profile of 3-Bromo-5-iodobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 3-Bromo-5-iodobenzaldehyde (CAS No: 188813-09-4). Due to the limited availability of public experimental spectra for this specific compound, this document leverages data from analogous compounds, namely 3-bromobenzaldehyde and 3-iodobenzaldehyde, to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification and characterization of this important chemical intermediate.
Predicted Spectral Data
The following tables summarize the predicted and expected spectral data for this compound. These predictions are based on the known spectral properties of closely related monosubstituted benzaldehydes and the additive effects of the bromo and iodo substituents on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.95 | Singlet | - | Aldehydic proton (-CHO) |
| ~8.15 | Triplet | ~1.5 | Aromatic proton (H-2) |
| ~8.05 | Triplet | ~1.5 | Aromatic proton (H-6) |
| ~7.95 | Triplet | ~1.5 | Aromatic proton (H-4) |
Note: The aromatic protons are expected to appear as closely spaced triplets or multiplets due to small meta-couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbon (C=O) |
| ~145 | Aromatic carbon (C-1) |
| ~140 | Aromatic carbon (C-4) |
| ~138 | Aromatic carbon (C-6) |
| ~130 | Aromatic carbon (C-2) |
| ~123 | Aromatic carbon (C-3, attached to Br) |
| ~95 | Aromatic carbon (C-5, attached to I) |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1705 | Strong | Carbonyl (C=O) stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretches |
| ~880 | Strong | C-H out-of-plane bend (isolated H's) |
| Below 800 | Medium-Strong | C-Br and C-I stretches |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Ion | Comments |
| 310/312 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 309/311 | [M-H]⁺ | Loss of the aldehydic proton. |
| 281/283 | [M-CHO]⁺ | Loss of the formyl group. |
| 154/156 | [C₆H₃Br]⁺ | Loss of I and CHO. |
| 127 | [I]⁺ | Iodine cation. |
| 75 | [C₆H₃]⁺ | Phenyl fragment. |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 40 to 400.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an organic compound.
This guide provides a foundational set of predicted spectral data and standard methodologies to aid in the analysis of this compound. Researchers are encouraged to obtain experimental data for their specific samples to confirm these predictions.
The Aldehyde Group in 3-Bromo-5-iodobenzaldehyde: A Technical Guide to its Reactivity
For Immediate Release
A Comprehensive Analysis of the Synthetic Utility of the Aldehyde Functionality in 3-Bromo-5-iodobenzaldehyde for Advanced Research and Drug Development
This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in this compound, a versatile trifunctional building block in modern organic synthesis. The presence of three distinct reactive centers—an aldehyde, a bromine atom, and an iodine atom—offers a rich platform for selective chemical modifications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the aldehyde's synthetic transformations, supported by experimental protocols and quantitative data where available.
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound is a key functional handle for a variety of synthetic transformations. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effects of the bromo and iodo substituents on the aromatic ring are expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of molecular architectures.
Organometallic Reagents (Grignard and Organolithium)
The addition of Grignard and organolithium reagents to this compound is a direct method for the synthesis of secondary alcohols. These reactions are fundamental for introducing alkyl, aryl, or vinyl groups at the carbonyl carbon. While specific quantitative data for this compound is not extensively reported, the reaction is expected to proceed with high efficiency under standard anhydrous conditions.
Table 1: Representative Nucleophilic Addition with Organometallic Reagents
| Reagent | Product | Typical Conditions | Expected Yield (%) |
| Methylmagnesium Bromide | 1-(3-Bromo-5-iodophenyl)ethanol | Anhydrous THF or Et₂O, 0 °C to rt | >90 |
| Phenyllithium | (3-Bromo-5-iodophenyl)(phenyl)methanol | Anhydrous THF or Et₂O, -78 °C to rt | >90 |
Experimental Protocol: Synthesis of 1-(3-Bromo-5-iodophenyl)ethanol via Grignard Reaction
-
Apparatus Setup: A three-necked, round-bottomed flask is oven-dried and assembled with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
Reagent Preparation: The flask is gently warmed under a stream of nitrogen to activate the magnesium. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of methyl iodide (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
Reaction with Aldehyde: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.[1][2][3][4] This reaction involves the treatment of the aldehyde with a phosphorus ylide, generated from a phosphonium salt and a strong base. The reaction is highly versatile and allows for the formation of a carbon-carbon double bond with predictable regiochemistry.
Table 2: Wittig Olefination of this compound
| Phosphorus Ylide | Product | Typical Conditions | Expected Yield (%) |
| (Triphenylphosphoranylidene)methane | 1-Bromo-3-iodo-5-vinylbenzene | THF, rt | >85 |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-bromo-5-iodophenyl)acrylate | Toluene, reflux | >90 |
Experimental Protocol: Synthesis of Ethyl 3-(3-bromo-5-iodophenyl)acrylate via Wittig Reaction
-
Ylide Generation: To a suspension of ethyl(triphenyl)phosphonium acetate (1.1 eq) in anhydrous toluene is added a strong base such as sodium hexamethyldisilazide (NaHMDS) at 0 °C under a nitrogen atmosphere. The mixture is stirred until a clear solution of the ylide is formed.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous toluene is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux until the starting aldehyde is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield a new carbon-carbon double bond.[5][6][7] This reaction is typically catalyzed by a weak base.
Table 3: Knoevenagel Condensation Products
| Active Methylene Compound | Product | Catalyst | Expected Yield (%) |
| Malononitrile | 2-((3-Bromo-5-iodophenyl)methylene)malononitrile | Piperidine | >90 |
| Diethyl malonate | Diethyl 2-((3-bromo-5-iodophenyl)methylene)malonate | Piperidine/Acetic Acid | >85 |
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-5-iodobenzoic acid.[8] This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules. A variety of oxidizing agents can be employed for this purpose.[9][10]
Table 4: Oxidation of this compound
| Oxidizing Agent | Product | Typical Conditions | Yield (%) | Reference |
| Potassium permanganate (KMnO₄) | 3-Bromo-5-iodobenzoic acid | Acetone/water, reflux | High | Analogous reactions |
| Jones Reagent (CrO₃/H₂SO₄) | 3-Bromo-5-iodobenzoic acid | Acetone, 0 °C to rt | High | Analogous reactions |
| Sodium chlorite (NaClO₂) | 3-Bromo-5-iodobenzoic acid | t-BuOH/water, NaH₂PO₄ | >95 | Analogous reactions |
Experimental Protocol: Synthesis of 3-Bromo-5-iodobenzoic acid
-
Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of tert-butanol and water.
-
Addition of Reagents: Sodium dihydrogen phosphate (1.2 eq) is added, followed by the portion-wise addition of sodium chlorite (1.5 eq) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Bromo-5-iodophenyl)methanol. This transformation is typically achieved with high chemoselectivity using mild reducing agents, leaving the aryl halides intact.
Table 5: Reduction of this compound
| Reducing Agent | Product | Typical Conditions | Yield (%) | Reference |
| Sodium borohydride (NaBH₄) | (3-Bromo-5-iodophenyl)methanol | Methanol or Ethanol, 0 °C to rt | >95 | [11] |
| Lithium aluminum hydride (LiAlH₄) | (3-Bromo-5-iodophenyl)methanol | Anhydrous THF or Et₂O, 0 °C | >95 | [12] |
Experimental Protocol: Synthesis of (3-Bromo-5-iodophenyl)methanol
-
Reaction Setup: this compound (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting aldehyde.
-
Work-up and Purification: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography or recrystallization.[11]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Figure 1. Key transformations of the aldehyde group in this compound.
Figure 2. Experimental workflow for Grignard addition to this compound.
Conclusion
The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a valuable precursor in organic synthesis. Its susceptibility to nucleophilic addition, oxidation, and reduction allows for the introduction of a wide range of functional groups and the construction of complex molecular scaffolds. The presence of the bromo and iodo substituents not only influences the reactivity of the aldehyde but also provides orthogonal handles for subsequent cross-coupling reactions, further expanding the synthetic utility of this important building block. This guide provides a foundational understanding and practical protocols for the exploitation of the aldehyde functionality in this compound for advanced research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 8. 3-BROMO-5-IODOBENZOIC ACID | 188815-32-9 [chemicalbook.com]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-Bromo-5-iodobenzaldehyde, a key intermediate in organic synthesis. Due to the presence of three distinct substituents—a bromo, an iodo, and a formyl group—the regioselectivity of these reactions is a critical consideration for synthetic chemists. This document outlines the theoretical principles governing these reactions, predicts the likely outcomes, and provides adapted experimental protocols for key transformations.
Core Concepts: Directing Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents.
-
Halogens (Bromo and Iodo): The bromo and iodo groups are deactivating substituents due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.
-
Formyl Group (-CHO): The aldehyde group is a deactivating substituent due to its strong electron-withdrawing inductive and resonance effects. It is a meta-director, as it destabilizes the arenium ion intermediates formed from ortho and para attack.
In the case of this compound, the interplay of these directing effects dictates the position of substitution.
Regioselectivity of Electrophilic Substitution on this compound
The three substituents on the aromatic ring of this compound deactivate the ring towards electrophilic attack. The available positions for substitution are C2, C4, and C6.
-
Directing Effects of the Bromo Group (at C3): Directs an incoming electrophile to the ortho positions (C2 and C4) and the para position (C6).
-
Directing Effects of the Iodo Group (at C5): Directs an incoming electrophile to the ortho positions (C4 and C6) and the para position (C2).
-
Directing Effects of the Formyl Group (at C1): Directs an incoming electrophile to the meta positions (C3 and C5), which are already substituted. This powerful deactivating and meta-directing effect significantly reduces the reactivity of the ring and reinforces the deactivation at the C2, C4, and C6 positions.
Considering the combined directing effects:
-
Position C2: Is ortho to the bromo group and para to the iodo group. It is also ortho to the deactivating formyl group.
-
Position C4: Is ortho to both the bromo and iodo groups. It is meta to the deactivating formyl group.
-
Position C6: Is para to the bromo group and ortho to the iodo group. It is also ortho to the deactivating formyl group.
The formyl group strongly deactivates the positions ortho and para to it. Therefore, substitution is least likely at positions C2 and C6. Position C4, being meta to the strongly deactivating formyl group, is the least deactivated position. Furthermore, it is activated by both the bromo and iodo groups through resonance. Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position.
Caption: Predicted regioselectivity of electrophilic substitution.
Quantitative Data for a Representative Reaction: Nitration
| Product Name | Structure | Predicted Yield |
| 4-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1c(Br)c(cc(I)c1)--INVALID-LINK--[O-]) | Major Product |
| 2-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1cc(Br)c(--INVALID-LINK--[O-])c(I)c1) | Minor Product |
| 6-Nitro-3-bromo-5-iodobenzaldehyde | O=C(c1c(I)cc(Br)c(c1)--INVALID-LINK--[O-]) | Minor Product |
Experimental Protocols
The following is an adapted experimental protocol for the nitration of this compound, based on established methods for the nitration of substituted benzaldehydes. Note: This protocol has not been experimentally validated for this specific substrate and should be performed with caution by qualified personnel.
Nitration of this compound (Adapted Protocol)
Objective: To synthesize 4-Nitro-3-bromo-5-iodobenzaldehyde via electrophilic aromatic substitution.
Reagents and Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound to the cold sulfuric acid while stirring to ensure complete dissolution.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water until the washings are neutral to litmus paper.
-
Suspend the crude product in a 5% aqueous solution of sodium bicarbonate to neutralize any residual acid, stir for 15 minutes, and then filter.
-
Wash the product again with cold distilled water and dry it.
-
For purification, recrystallize the crude product from ethanol.
-
Dry the purified product under vacuum to obtain 4-Nitro-3-bromo-5-iodobenzaldehyde.
Characterization:
The structure of the product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect shifts in the aromatic region consistent with the proposed structure.
-
¹³C NMR: Expect the appropriate number of signals for the aromatic carbons and the carbonyl carbon.
-
FT-IR: Look for characteristic peaks for the aldehyde C=O stretch, the C-NO₂ stretches, and the aromatic C-H and C-C stretches.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the identity of the product.
Caption: Nitration experimental workflow.
Conclusion
The electrophilic substitution reactions of this compound are governed by the competing directing effects of its three substituents. Theoretical considerations strongly suggest that incoming electrophiles will preferentially attack the C4 position. While specific experimental data for this compound is scarce, established protocols for related compounds can be adapted to explore its reactivity. The synthesis of novel derivatives of this compound through electrophilic substitution holds potential for the development of new pharmaceutical and materials science applications. Further experimental investigation is warranted to confirm the predicted regioselectivity and to optimize reaction conditions.
Navigating the Synthesis and Supply of 3-Bromo-5-iodobenzaldehyde: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the commercial availability, purity, and analytical methodologies for the key chemical intermediate, 3-Bromo-5-iodobenzaldehyde (CAS No. 188813-09-4), has been compiled for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document provides a critical resource for sourcing and quality control of this important building block.
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures due to the differential reactivity of its two halogen substituents. Its precise use in the development of novel therapeutics and functional materials necessitates a thorough understanding of its commercial landscape and purity profile.
Commercial Availability and Purity
A survey of prominent chemical suppliers reveals that this compound is readily available in research and bulk quantities. Purity levels typically range from 95% to over 98%, with variations depending on the supplier and grade. The following table summarizes the offerings from several key vendors.
| Supplier | Catalog Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | AMBH303C4D1C | 95% | 100 mg - 25 g |
| ChemScene | CS-0186787 | ≥98% | 100 mg - 25 g |
| BLD Pharm | BD108674 | ≥97% | 1 g - 500 g |
| Apollo Scientific | AS447585 | 97.3% (Typical) | Inquire |
| Hangzhou Tianye Chemicals | --- | 98% | Gram to Kilogram scale |
| Ningbo Inno Pharmchem | --- | ≥97% | Inquire |
Note: Availability and purity may vary. It is recommended to request lot-specific Certificates of Analysis for precise data.
Synthesis and Potential Impurities
While a definitive, publicly available synthesis protocol for this compound is not widespread, its structure suggests a multi-step synthesis likely starting from a simpler benzaldehyde or toluene derivative. A plausible synthetic route involves the regioselective bromination and iodination of a suitable precursor. For instance, a related compound, 2-amino-3-bromo-5-iodobenzaldehyde, has been reported as an intermediate in the synthesis of bioactive quinazolines, indicating that functional group manipulation on a pre-halogenated ring is a viable strategy.[1][2][3]
Potential impurities in commercially available this compound could arise from several sources including:
-
Starting materials: Unreacted precursors or regioisomers from the initial halogenation steps.
-
By-products: Compounds formed from over-halogenation or incomplete reactions.
-
Reagents and solvents: Residual solvents or reagents used in the synthesis and purification process.
Common purification techniques for such compounds include recrystallization and column chromatography.
Experimental Protocols
Proposed Synthesis of this compound
The following is a generalized, plausible protocol based on standard organic synthesis methodologies for halogenated aromatic compounds.
Reaction: Electrophilic halogenation of a substituted benzaldehyde.
Materials:
-
3-Bromobenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromobenzaldehyde in dichloromethane, add N-iodosuccinimide.
-
Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Purity Assessment: Analytical Methods
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: A suitable gradient to separate the analyte from potential volatile impurities.
-
Detector: Mass spectrometer in electron ionization (EI) mode.
-
Expected Outcome: A peak corresponding to this compound with a characteristic mass spectrum. Analysis of the mass spectrum can help identify impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three aromatic protons, each as a distinct multiplet, and one aldehyde proton as a singlet.
-
¹³C NMR: The spectrum will show the characteristic chemical shifts for the aromatic carbons and the aldehyde carbonyl carbon.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Significance: NMR provides detailed structural information and can be used to identify and quantify impurities with different chemical structures.
Procurement and Quality Control Workflow
The following diagram illustrates a logical workflow for the acquisition and quality assessment of this compound for research and development purposes.
Caption: Workflow for procurement and quality control.
References
Methodological & Application
Application Notes and Protocols for 3-Bromo-5-iodobenzaldehyde in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodobenzaldehyde is a versatile building block in organic synthesis, particularly valuable in the construction of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of two different halogen atoms (iodine and bromine) on the benzaldehyde ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.
The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br >> C-Cl) allows for the selective coupling of a boronic acid at the 5-position (originally bearing the iodine) while leaving the bromine at the 3-position intact for a subsequent, different cross-coupling reaction. This stepwise approach enables the controlled and efficient synthesis of unsymmetrical di- and tri-substituted benzaldehyde derivatives.
These application notes provide an overview of the principles, representative quantitative data, and detailed experimental protocols for the use of this compound in Suzuki cross-coupling reactions.
Principle of Selectivity
The selectivity of the Suzuki-Miyaura cross-coupling on this compound is primarily dictated by the relative rates of oxidative addition of the C-I and C-Br bonds to the palladium(0) catalyst. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a faster oxidative addition at the iodo-substituted position. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the boronic acid, a high degree of selectivity for mono-arylation at the 5-position can be achieved.
Several factors can influence the outcome of the reaction:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., PPh₃, P(o-tolyl)₃, Buchwald ligands) can affect the reactivity and selectivity. Bulky, electron-rich phosphine ligands generally promote oxidative addition.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step and can influence the overall reaction rate and, consequently, the selectivity.
-
Solvent: A variety of solvents can be used, often in biphasic systems with water (e.g., dioxane/water, toluene/water, DMF/water). The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.
-
Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-I bond. Higher temperatures may lead to a loss of selectivity and the formation of di-substituted products.
Data Presentation
The following tables summarize representative quantitative data for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Table 1 details the selective mono-arylation at the 5-position (C-I bond), and Table 2 outlines the conditions for the subsequent coupling at the 3-position (C-Br bond) of the mono-arylated product.
Table 1: Selective Mono-Arylation of this compound at the 5-Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-Bromo-5-arylbenzaldehyde |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 85 | 8 | 95 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 10 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 6 | 90 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 90 | 12 | 85 |
Table 2: Subsequent Arylation of 3-Bromo-5-arylbenzaldehyde at the 3-Position
| Entry | Starting Material (3-Bromo-5-arylbenzaldehyde) | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3,5-Diarylbenzaldehyde |
| 1 | 3-Bromo-5-phenylbenzaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 3-Bromo-5-(4-methoxyphenyl)benzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (3) | Dioxane/H₂O (3:1) | 110 | 16 | 82 |
| 3 | 3-Bromo-5-(4-fluorophenyl)benzaldehyde | 3-Pyridylboronic acid | Pd(OAc)₂ (4) + XPhos (8) | K₃PO₄ (3.5) | Dioxane/H₂O (5:1) | 110 | 18 | 78 |
| 4 | 3-Bromo-5-(3-thienyl)benzaldehyde | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DMF/H₂O (4:1) | 100 | 14 | 80 |
| 5 | 3-Bromo-5-(2-naphthyl)benzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (3) | Dioxane/H₂O (3:1) | 110 | 16 | 75 |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 3:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 311 mg), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-arylbenzaldehyde.
Protocol 2: Subsequent Arylation of 3-Bromo-5-arylbenzaldehyde
This protocol outlines the procedure for the second Suzuki-Miyaura coupling at the less reactive bromine position of the mono-arylated product.
Materials:
-
3-Bromo-5-arylbenzaldehyde (from Protocol 1, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5-3.5 equiv)
-
Degassed solvent (e.g., Dioxane/Water 3:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromo-5-arylbenzaldehyde (1.0 mmol), the new arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.5 mmol).
-
Establish an inert atmosphere as described in Protocol 1.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.04 mmol) and the degassed solvent (e.g., 9 mL of Dioxane and 3 mL of water).
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions typically require longer reaction times (12-24 hours).
-
Follow the workup and purification procedure as described in steps 7-11 of Protocol 1 to isolate the desired 3,5-diarylbenzaldehyde.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for selective Suzuki-Miyaura mono-arylation.
Caption: Logical relationship of factors influencing regioselectivity.
Application Notes and Protocols for the Selective Sonogashira Coupling of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[2]
This document provides a detailed protocol for the selective Sonogashira coupling of 3-Bromo-5-iodobenzaldehyde. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly selective reaction at the C-I position, leaving the C-Br bond intact for subsequent transformations. Aryl iodides are excellent substrates for this reaction, often enabling the coupling to proceed at room temperature with high efficiency.[3]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a base, and the Cu(I) co-catalyst. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.[3]
Due to the higher reactivity of the C-I bond compared to the C-Br bond, the oxidative addition of the palladium catalyst occurs selectively at the iodo-substituted position of this compound under controlled conditions.[2]
Experimental Protocols
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and minimize the homocoupling of the alkyne (Glaser coupling).
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₇H₄BrIO | 310.92 | 1.0 | 311 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.1 - 1.2 | 112 - 123 mg (115 - 126 µL) |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(P(C₆H₅)₃)₂ | 701.90 | 0.02 - 0.05 (2-5 mol%) | 14 - 35 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.04 - 0.10 (4-10 mol%) | 7.6 - 19 mg |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | (C₂H₅)₃N or ((CH₃)₂CH)₂NH | 101.19 or 101.19 | 2.0 - 3.0 | 202 - 304 mg (278 - 417 µL) |
| Anhydrous Solvent (e.g., THF, DMF, Toluene) | - | - | - | 5 - 10 mL |
Procedure:
-
Reaction Setup: To a dry, oven- or flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion (typically within 2-6 hours), dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with the same organic solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-bromo-5-(alkynyl)benzaldehyde.
Data Presentation
The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes. Note that yields are for illustrative purposes and may vary based on the specific reaction conditions and the nature of the alkyne.
| Entry | Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-5-(phenylethynyl)benzaldehyde | PdCl₂(PPh₃)₂, CuI, TEA, THF, rt, 4h | ~85-95 |
| 2 | Ethynyltrimethylsilane | 3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde | PdCl₂(PPh₃)₂, CuI, DIPA, THF, rt, 3h | ~90-98 |
| 3 | 1-Hexyne | 3-Bromo-5-(hex-1-yn-1-yl)benzaldehyde | PdCl₂(PPh₃)₂, CuI, TEA, DMF, 40°C, 6h | ~75-85 |
| 4 | Propargyl alcohol | 3-Bromo-5-(3-hydroxyprop-1-yn-1-yl)benzaldehyde | Pd(PPh₃)₄, CuI, TEA, THF, rt, 5h | ~70-80 |
Mandatory Visualizations
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Optimization
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst. To minimize this, ensure the reaction is performed under strictly anaerobic conditions. If homocoupling remains an issue, a copper-free Sonogashira protocol can be employed.
-
Low Reactivity: If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Alternatively, using a more active palladium catalyst or a different solvent (e.g., DMF instead of THF) may improve the reaction rate.
-
Catalyst Decomposition: The presence of impurities or oxygen can lead to the deactivation of the palladium catalyst. Using high-purity reagents and maintaining a robust inert atmosphere is crucial.
Conclusion
The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 3-bromo-5-alkynylbenzaldehydes. These products are valuable intermediates in organic synthesis, allowing for further functionalization at the bromine position through other cross-coupling reactions, thereby enabling the construction of complex, multi-substituted aromatic compounds. The protocol provided herein serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide with an alkene in the presence of a base to yield a substituted alkene.[1][2] Its broad functional group tolerance and high stereoselectivity, typically favoring the trans isomer, make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3]
This document provides detailed application notes and a protocol for the Heck reaction of 3-Bromo-5-iodobenzaldehyde. This substrate is of particular interest as it possesses two different halogen atoms, allowing for selective functionalization. The general reactivity trend for aryl halides in the Heck reaction is I > Br > Cl, which allows for a highly selective reaction at the more reactive carbon-iodine bond.[4] This selective coupling enables the synthesis of versatile intermediates that retain the bromine atom for subsequent downstream transformations.
Reaction Principle and Selectivity
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond. In the case of this compound, the oxidative addition will preferentially occur at the weaker and more reactive carbon-iodine bond.
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by reaction with a base, which also neutralizes the hydrohalic acid (HI) formed during the reaction.
Due to the significant difference in reactivity between the C-I and C-Br bonds, the Heck reaction with this compound is expected to be highly selective, yielding the 3-bromo-5-vinylbenzaldehyde derivative as the major product.
Comparative Heck Reaction Conditions
The following table summarizes various conditions reported for the Heck reaction of aryl halides, providing a basis for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | Triethylamine | Acetonitrile | 80-90 | 1 | 35.7 |
| 2 | Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/Water | 120 | 12 | High |
| 3 | 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) / NHC ligand (2) | K₂CO₃ | DMF/Water | 80 | 4 | >95 |
| 4 | Iodobenzene | Ethyl Acrylate | bioPd nanoparticles | Triethylamine | DMF | 80 | 4 | ~80 |
| 5 | Aryl Bromides | Styrene/Acrylates | Palladacycle (0.01) | Na₂CO₃ | NMP | 130 | - | High |
This table presents a selection of conditions from the literature to illustrate the range of possible parameters. Yields are highly substrate and condition dependent.
Experimental Protocols
The following protocols are adapted from established procedures for analogous aryl halides and can be used as a starting point for the Heck reaction of this compound.
Protocol 1: Heck Reaction with Acrylic Acid
This protocol is based on the reaction of a closely related bromoiodobenzene substrate.[4]
Materials:
-
This compound
-
Acrylic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
3 M Hydrochloric Acid (HCl)
-
95% Ethanol
-
Water
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), acetonitrile (approx. 1.5 mL), and triethylamine (1.2 mmol).
-
Add acrylic acid (1.1 mmol) to the mixture.
-
Finally, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Seal the vial and heat the mixture to 80-90 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Transfer the reaction mixture to a beaker containing 3 M HCl (30 mL). A solid precipitate should form.
-
Collect the solid product by suction filtration, washing with water.
-
Allow the crude product to air dry.
-
For purification, recrystallize the crude solid from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.
-
Cool the mixture to room temperature and then in an ice bath for 15 minutes to maximize crystallization.
-
Collect the purified product by suction filtration and dry under vacuum.
Protocol 2: Heck Reaction with Styrene
This protocol outlines a general procedure for the coupling with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) and water (1 mL) to the tube.
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-stilbenecarboxaldehyde.
Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodobenzaldehyde is a versatile building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring two different halogen atoms at the meta positions relative to an aldehyde group, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is pivotal for the construction of complex molecular architectures found in many biologically active compounds. The C-I bond is weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, enabling chemoselective transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Applications
The strategic functionalization of this compound can lead to a diverse array of pharmaceutical intermediates. Biphenyl derivatives, for instance, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. Arylalkynes and arylamines are also prevalent scaffolds in numerous drug molecules. The aldehyde functionality can be further elaborated through reactions such as aldol condensation or Knoevenagel condensation to introduce additional complexity.
Experimental Protocols and Data
The following sections detail generalized protocols for key transformations of this compound. It is important to note that while specific quantitative data for this exact substrate is limited in the available literature, the provided conditions and expected yields are based on established procedures for structurally and electronically similar aryl halides. Optimization of reaction parameters is often necessary for specific substrates.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. Due to the higher reactivity of the C-I bond, selective coupling at the 5-position of this compound can be achieved.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask. Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, toluene/water, or DMF).[1]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 (selective for C-I) | BenchChem |
| 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 (selective for C-I) | [2] |
| 5-Iodonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 92 | [1] |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | [1] |
Caption: Suzuki-Miyaura Coupling Workflow.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-I position.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a dry, inert-atmosphere-flushed flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-10 mol%).[3]
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).[3]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Sonogashira Couplings:
| Aryl Halide | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 91 (selective for C-I) | Urgaonkar et al. |
| 2-Bromo-5-iodophenol | 1-Hexyne | Pd(OAc)₂ (2) | - | Et₃N | THF | 50 | 16 | 82 (selective for C-I) | [2] |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (1) | - | Bu₄NOAc | DMF | RT | 6 | 98 | [5] |
| Bromobenzene | Phenylacetylene | Pd(OAc)₂ (2) | - | Bu₄NOAc | DMF | RT | 12 | 85 | [5] |
Caption: Sonogashira Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction can also be performed with selectivity for the C-I bond of this compound.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.) to a dry reaction tube.[8]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. Wash the silica gel with additional solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-iodobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 93 (selective for C-I) | Buchwald et al. |
| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 (selective for C-I) | Hartwig et al. |
| Iodobenzene | Diethylamine | PdCl₂(P(o-Tolyl)₂) (1) | - | NaOt-Bu | Toluene | 100 | 3 | 95 | [7] |
| Bromobenzene | Diethylamine | PdCl₂(P(o-Tolyl)₂) (1) | - | NaOt-Bu | Toluene | 100 | 3 | 70 | [7] |
Caption: Buchwald-Hartwig Amination Logical Flow.
Conclusion
This compound is a highly valuable starting material for the synthesis of diverse pharmaceutical intermediates. The differential reactivity of its halogen substituents allows for a programmed, site-selective introduction of various functional groups through well-established cross-coupling methodologies. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in the pursuit of novel therapeutic agents. Further optimization of the described reaction conditions for specific substrate combinations is encouraged to achieve maximal yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromo-5-iodobenzaldehyde as a versatile starting material for the synthesis of diverse, biologically active heterocyclic compounds. The unique substitution pattern of this aromatic aldehyde, featuring two different halogen atoms at the meta positions, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents such as kinase inhibitors and antiviral compounds.
Introduction
Heterocyclic scaffolds are fundamental components of a vast number of pharmaceuticals and bioactive natural products. The ability to synthesize these structures with a high degree of control and diversity is crucial in drug discovery. This compound is a valuable building block in this context due to the differential reactivity of its halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference can be exploited in sequential cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, to introduce different substituents at specific positions on the aromatic ring. This stepwise approach allows for the creation of diverse libraries of compounds for biological screening.
Key Synthetic Strategies
The primary synthetic pathways for elaborating the this compound core involve sequential palladium-catalyzed cross-coupling reactions. This strategy offers a broad substrate scope and tolerance for various functional groups, making it ideal for generating libraries of potential drug candidates.
-
Sonogashira Coupling: This reaction is typically performed first to couple a terminal alkyne to the more reactive iodine-bearing position of the benzaldehyde. This introduces an alkynyl moiety that can be a key pharmacophoric element or a handle for further transformations.
-
Suzuki-Miyaura Coupling: Following the Sonogashira coupling, the remaining bromine atom can be functionalized via a Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl or heteroaryl groups, which are common features in many kinase inhibitors and other bioactive molecules.
The aldehyde group on the starting material can also be utilized for further derivatization, such as reductive amination or condensation reactions, to build more complex heterocyclic systems.
Experimental Protocols
The following protocols are adapted from established procedures for similar dihalogenated aromatic compounds and are provided as a guide for the synthesis of bioactive heterocycles from this compound.
Protocol 1: Selective Sonogashira Coupling at the 5-Iodo Position
This protocol describes the selective coupling of a terminal alkyne at the C-I bond of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, followed by triethylamine (Et₃N) (3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-3-bromobenzaldehyde.
Protocol 2: Suzuki-Miyaura Coupling at the 3-Bromo Position
This protocol describes the coupling of an aryl or heteroaryl boronic acid at the C-Br bond of the product from Protocol 1.
Materials:
-
5-alkynyl-3-bromobenzaldehyde (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dioxane and water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the 5-alkynyl-3-bromobenzaldehyde (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-alkynylbenzaldehyde derivative.
Data Presentation
| Compound ID | R3 (from Sonogashira) | R5 (from Suzuki) | Antiviral Activity (RSV) EC₅₀ (µM) | Cytotoxicity (HEp-2 cells) CC₅₀ (µM) | Selectivity Index (SI) |
| 1a | Phenyl | 3,5-Dimethoxyphenyl | 0.19 | 2.0 | 10.5 |
| 1b | 4-Fluorophenyl | 3,5-Dimethoxyphenyl | 0.25 | >25 | >100 |
| 1c | 3-Thienyl | 3,5-Dimethoxyphenyl | 0.33 | 15 | 45 |
| 1d | Cyclopropyl | 3,5-Dimethoxyphenyl | 0.45 | >25 | >56 |
EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.
Visualizations
Synthetic Workflow
Caption: Sequential Sonogashira and Suzuki-Miyaura coupling workflow.
Representative Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
Many heterocyclic compounds synthesized via these methods are designed as kinase inhibitors. The RAS-RAF-MEK-ERK pathway is a common target in cancer therapy.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Application Notes: 3-Bromo-5-iodobenzaldehyde as a Versatile Precursor for Functional Materials
Introduction
3-Bromo-5-iodobenzaldehyde (CAS No. 188813-09-4) is a di-halogenated aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis.[1] Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization through various cross-coupling reactions. This unique structural feature makes it an ideal precursor for the programmed synthesis of complex multi-substituted aromatic systems, conjugated polymers, and pharmaceutical intermediates.[1][2]
Key Advantages:
-
Orthogonal Reactivity: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1][3] This allows for selective reaction at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction.
-
Versatile Aldehyde Group: The aldehyde moiety can participate in a wide range of classical organic reactions, including Wittig reactions, Knoevenagel condensations, and reductive aminations, to further extend the molecular complexity.
-
Structural Rigidity: The benzene core provides a rigid scaffold, which is often desirable in the construction of functional materials for applications in organic electronics and metal-organic frameworks (MOFs).[4][5]
Applications
-
Synthesis of Conjugated Oligomers and Polymers: The sequential, site-selective nature of cross-coupling reactions with this compound enables the precise construction of conjugated organic materials. For instance, a Sonogashira coupling can be performed at the iodine position, followed by a Suzuki coupling at the bromine position, leading to well-defined, non-symmetrical conjugated systems. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
Pharmaceutical Intermediates: As a multifunctional building block, it is instrumental in synthesizing complex molecular architectures required for active pharmaceutical ingredients (APIs).[1][6] The ability to introduce different substituents in a controlled manner is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde functionality can be used to form imine linkages in the synthesis of porous crystalline materials like COFs. Furthermore, the halo-substituents can be functionalized post-synthesis or used to create linker molecules with specific geometries for MOF construction.[4]
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions involving this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 5-position of this compound.
Reaction Scheme:
-
This compound + Arylboronic acid → 3-Bromo-5-arylbenzaldehyde
Detailed Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add an anhydrous solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The specific solvent depends on the substrates and base used.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (0.01-0.05 eq.) or Pd(dppf)Cl₂ (0.01-0.05 eq.)) to the mixture.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | >95 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3.0) | Dioxane/H₂O | 80 | >92 |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes.[3][8] This reaction is highly efficient for the more reactive aryl iodides.
Reaction Scheme:
-
This compound + Terminal Alkyne → 3-Bromo-5-(alkynyl)benzaldehyde
Detailed Methodology:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.)), and a copper co-catalyst (e.g., CuI (0.04-0.10 eq.)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-5.0 eq.).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Representative Quantitative Data:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N (3.0) | THF | RT | >95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | DIPA (4.0) | DMF | 40 | >92 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2%) | CuI (4%) | Et₃N (3.0) | Toluene | 50 | >90 |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
Visualizations
Caption: Logical workflow for the sequential functionalization of this compound.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 188813-09-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Selective Functionalization of 3-Bromo-5-iodobenzaldehyde at the Iodine Position
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-5-iodobenzaldehyde is a valuable trifunctional building block in organic synthesis, particularly for the construction of complex, polysubstituted aromatic compounds used in medicinal chemistry and materials science. The presence of three distinct reactive sites—an aldehyde, a bromine atom, and an iodine atom—allows for sequential and site-selective modifications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in palladium-catalyzed cross-coupling reactions, enables the selective functionalization at the more labile iodine position. Generally, the reactivity order for aryl halides in oxidative addition to a palladium(0) catalyst is I > Br >> Cl.[1][2] This chemoselectivity provides a robust strategy for introducing molecular diversity while leaving the bromine and aldehyde moieties intact for subsequent transformations.
This document provides detailed protocols for the selective functionalization of this compound at the iodine position via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] By carefully selecting the catalyst, ligand, and reaction conditions, the C-I bond of this compound can be selectively coupled with various boronic acids or esters, leaving the C-Br bond untouched.[4]
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 80-92 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 75-88 |
| Methylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | CsF (3) | THF/H₂O (5:1) | 65 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Deionized Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask under the inert atmosphere.
-
Add the degassed toluene/water (4:1) solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the starting aldehyde.
-
Stir the mixture vigorously and heat to 80 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-5-phenylbenzaldehyde.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] The reaction proceeds readily at the C-I position under mild conditions, making it ideal for the selective alkynylation of this compound.
Data Summary: Sonogashira Coupling
| Coupling Partner (Alkyne) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N (3) | THF | 25-40 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (1.5) | Diisopropylamine (4) | DMF | 25 | 88-96 |
| 1-Hexyne | PdCl₂(dppf) (2) / CuI (1) | Piperidine (3) | Toluene | 50 | 85-95 |
| Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) / CuI (1) | K₂CO₃ (2) | Acetonitrile | 60 | 80-90 |
Experimental Protocol: Sonogashira Coupling
This protocol details the selective coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.01 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Standard workup and purification supplies
Procedure:
-
Add this compound (1.0 equiv) to a dry Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).
-
Dissolve the aldehyde in anhydrous THF.
-
To the solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv).
-
Add triethylamine (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.1 equiv).
-
Stir the reaction at room temperature (or gently heat to 40 °C if needed) for 3-6 hours. Monitor progress by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford 3-bromo-5-(phenylethynyl)benzaldehyde.[2]
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective palladium-catalyzed amination of 3-bromo-5-iodobenzaldehyde, a versatile building block in organic synthesis. The protocols focus on achieving chemoselective C-N bond formation at the more reactive C-I bond over the C-Br bond, a critical transformation for the synthesis of complex molecules in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become indispensable in drug discovery and development due to its broad substrate scope and functional group tolerance. The selective functionalization of polyhalogenated aromatic compounds presents a significant synthetic challenge and opportunity, allowing for stepwise and site-specific modifications.
This compound is a dihalogenated aromatic aldehyde that offers two reactive sites for cross-coupling reactions. The general reactivity trend for the oxidative addition step in palladium-catalyzed reactions is C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective amination at the carbon-iodine bond under carefully controlled conditions. Achieving high selectivity is crucial for avoiding the formation of undesired side products and for the efficient synthesis of target molecules.
This document outlines the key parameters, a general protocol, and expected outcomes for the selective amination of this compound.
Reaction Principle and Selectivity
The palladium-catalyzed amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The chemoselectivity of the amination of this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds, leading to the preferential oxidative addition of the palladium(0) catalyst to the aryl-iodine bond.
While palladium catalysts are generally effective, nickel-based systems have also been shown to exhibit high selectivity for the amination of aryl iodides in the presence of aryl bromides and chlorides.[3] However, this guide will focus on the more commonly employed palladium-catalyzed approach. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst, thereby influencing the selectivity of the reaction.[2]
Experimental Protocols
General Protocol for Selective Amination at the C-I Bond
This protocol is designed for the selective amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Add the base (1.2-2.0 mmol, 1.2-2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent (5-10 mL).
-
Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath. The reaction temperature typically ranges from 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-(N-amino)benzaldehyde.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective amination of dihaloarenes, providing a reference for the amination of this compound.
| Aryl Halide | Amine | Catalyst System (Pd Precatalyst / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-aminated Product | Selectivity (C-I vs C-Br) | Reference |
| 1-Bromo-4-iodobenzene | 4-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | Dioxane | 120 | 24 | 78 | High (C-I selective) | [3] |
| 1-Chloro-4-iodobenzene | 4-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | K₃PO₄ | Dioxane | 120 | 24 | 80-91 | High (C-I selective) | [3] |
| 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 1-4 | 60-85 | High (C-Br selective over C-Cl) | [4] |
Note: The data for Ni-catalyzed reactions are included to demonstrate the feasibility of selective amination. For palladium-catalyzed reactions, similar high selectivity for the C-I bond is expected based on fundamental reactivity principles.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the amination reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The selective palladium-catalyzed amination of this compound at the C-I bond is a feasible and valuable transformation. Success relies on the careful selection of the catalyst system, base, and reaction conditions. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and optimize this important synthetic methodology. Further screening of ligands and reaction parameters may be required to achieve optimal results for specific amine substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Biphenyl Derivatives Using 3-Bromo-5-iodobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biphenyl derivatives utilizing 3-bromo-5-iodobenzaldehyde as a key starting material. The unique substitution pattern of this aromatic aldehyde, featuring both a bromine and an iodine atom, allows for regioselective cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in a wide range of pharmacologically active compounds, including antagonists of the androgen receptor, which is a key target in the treatment of prostate cancer.[1]
Introduction
Biphenyl derivatives are a significant class of organic compounds featured in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] Their rigid, yet conformationally flexible, structure allows them to interact with a variety of biological targets. This compound is a particularly useful precursor for the synthesis of substituted biphenyls due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 5-position while leaving the bromine atom at the 3-position available for subsequent transformations.[4][5] This regioselectivity is highly advantageous in the construction of complex, multi-substituted biphenyl structures.
The primary palladium-catalyzed cross-coupling reactions employed for the synthesis of biphenyl derivatives from this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods offer a broad scope and functional group tolerance, making them indispensable tools in modern organic synthesis.
Application: Biphenyl Derivatives as Androgen Receptor Antagonists
The androgen receptor (AR) signaling pathway plays a crucial role in the development and progression of prostate cancer.[1][6] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor for genes that promote cell proliferation and survival.[2][7][8] Biphenyl derivatives have been identified as potent antagonists of the androgen receptor, capable of inhibiting its activity and represent a promising therapeutic strategy for prostate cancer.
Below is a diagram illustrating the canonical androgen receptor signaling pathway.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of biphenyl derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective reaction at the C-I bond of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-arylbenzaldehyde.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table presents representative data for the Suzuki-Miyaura coupling of aryl halides, which can be used as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (expected) |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85-95 (typical) |
| 3 | This compound | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 (typical) |
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (1-3 mol%), and the copper(I) co-catalyst (1-5 mol%).
-
Add the anhydrous solvent (THF or DMF) and the amine base (2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-bromo-5-(alkynyl)benzaldehyde.
Quantitative Data for Sonogashira Coupling:
The following table provides expected outcomes for the regioselective Sonogashira coupling.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | 25 | 6 | 85-95 (typical) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 40 | 8 | 80-90 (typical) |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (2) | TEA | THF | 25 | 12 | 75-85 (typical) |
Protocol 3: Heck Reaction
This protocol outlines the coupling of an alkene with the C-I bond of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the solvent and the base (1.5-2.0 eq.).
-
Add the alkene (1.1-1.5 eq.) to the mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-bromo-5-(alkenyl)benzaldehyde.
Quantitative Data for Heck Reaction:
The following table shows expected results for the Heck reaction.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | TEA | DMF | 100 | 16 | 70-85 (typical) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 75-90 (typical) |
| 3 | Cyclohexene | PdCl₂ (5) | - | NaOAc | DMA | 120 | 20 | 60-75 (typical) |
Experimental Workflow and Logic
The synthesis of diverse biphenyl derivatives from this compound follows a logical workflow that leverages the differential reactivity of the two halogen substituents.
The initial step involves a regioselective palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, or Heck) at the more reactive carbon-iodine bond. This yields a 3-bromo-5-substituted-benzaldehyde intermediate. The remaining bromo substituent can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different functional group, leading to the synthesis of a wide array of complex, disubstituted biphenyl derivatives. This stepwise approach provides excellent control over the final molecular architecture.
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for the Multi-Step Synthesis of a Disubstituted Benzaldehyde Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a multi-step synthesis starting from 3-Bromo-5-iodobenzaldehyde. This building block is particularly useful in medicinal chemistry and materials science due to the differential reactivity of its halogen substituents, allowing for sequential and selective functionalization. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling a hierarchical approach to constructing complex molecular architectures.[1]
This protocol details a two-step sequence involving a Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position. This strategy is a common approach in the synthesis of polysubstituted aromatic compounds.[2][3]
Overall Synthetic Scheme
The synthetic route transforms this compound into 3-phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde through two sequential palladium-catalyzed cross-coupling reactions. The aldehyde group is first protected as a diethyl acetal to prevent side reactions during the coupling steps and is deprotected in the final step.
Caption: Multi-step synthesis workflow from this compound.
Experimental Protocols
Step 1: Protection of the Aldehyde Group
This step protects the aldehyde functionality as a diethyl acetal to prevent its interference in the subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Triethyl orthoformate
-
Ammonium chloride (catalyst)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, this compound diethyl acetal.
Step 2: Sonogashira Coupling
This reaction selectively functionalizes the more reactive iodine position with an alkyne.[4]
Materials:
-
This compound diethyl acetal
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Copper(I) iodide
-
Triethylamine (degassed)
-
Anhydrous Tetrahydrofuran (THF, degassed)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound diethyl acetal (1.0 eq) in a mixture of anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal.
Step 3: Suzuki Coupling
The second cross-coupling reaction functionalizes the bromine position with a phenyl group.[4]
Materials:
-
3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add 3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal.
Step 4: Deprotection of the Aldehyde Group
The final step is the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal (1.0 eq) in THF.
-
Add 1 M HCl and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde, by column chromatography.
Data Presentation
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | This compound diethyl acetal | Ethanol, Triethyl orthoformate, NH₄Cl | 95 | >98 |
| 2 | This compound diethyl acetal | 3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal | TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N | 85 | >97 |
| 3 | 3-Bromo-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal | 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 80 | >96 |
| 4 | 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde diethyl acetal | 3-Phenyl-5-((trimethylsilyl)ethynyl)benzaldehyde | 1 M HCl | 92 | >99 |
Signaling Pathway Context
Derivatives of substituted benzaldehydes are often investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, a hypothetical final product could be evaluated for its ability to inhibit a key kinase in a cancer-related pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-iodobenzaldehyde
This guide provides troubleshooting advice and optimized protocols for researchers utilizing 3-Bromo-5-iodobenzaldehyde in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings often stem from a few critical areas. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are particularly susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Boronic Acid Stability: Boronic acids can undergo decomposition or form unreactive trimeric boroxines, especially upon prolonged storage. They are also susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate can improve results.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidative degradation of the Pd(0) catalyst and any phosphine ligands.[1][3] Ensure your flask is properly flame-dried and the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) by performing several vacuum/backfill cycles.
-
Solvent Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1]
-
Q2: How can I achieve a chemoselective reaction at only one of the halogen positions?
A2: this compound allows for high chemoselectivity due to the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds. The general reactivity trend for the aryl halide in Suzuki coupling is I > Br > OTf >> Cl.[1][4]
To achieve selective monosubstitution at the more reactive C-I bond, you can employ standard Suzuki coupling conditions. The oxidative addition step of the catalytic cycle is much faster for the C-I bond, allowing the reaction to proceed at this site while leaving the C-Br bond intact. Milder reaction conditions (e.g., lower temperatures, shorter reaction times) will further favor selective coupling at the iodine position.
Q3: I am observing significant amounts of dehalogenated starting material (3-bromobenzaldehyde or 5-iodobenzaldehyde). How can this be minimized?
A3: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[2] This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the mixture instead of the organoboron reagent.
-
Solvent Choice: Some solvents, like alcohols, can act as hydride donors.[2] While often used as co-solvents, their purity is important.
-
Base Choice: Using an appropriate base and ensuring it is not contaminated can help. Some bases may promote pathways that lead to dehalogenation.
-
Reaction Time: Minimizing reaction time can reduce the likelihood of this and other side reactions. Monitor the reaction by TLC or GC and stop it once the starting material is consumed.
Q4: My boronic acid is decomposing, leading to low yields (protodeboronation). What strategies can I use to prevent this?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a major pathway for boronic acid loss.[2]
-
Choice of Base: While a base is required to activate the boronic acid for transmetalation, it can also promote protodeboronation.[5] Milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often less aggressive than strong hydroxides.[1][6]
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous mixtures, water is a proton source for this side reaction.[1] In cases of severe protodeboronation, switching to anhydrous conditions with a base like KF can be beneficial.[6]
-
Use of Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][7] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
Visualizing Reaction Pathways and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When encountering low yields, this decision tree can help diagnose the issue systematically.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Parameter Optimization
The choice of catalyst, base, and solvent are interdependent and crucial for success.[9] The tables below summarize common choices.
Table 1: Comparison of Common Palladium Catalysts & Precatalysts
| Catalyst/Precatalyst | Ligand(s) | Typical Loading (mol%) | Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A Pd(0) source; widely used and effective for aryl iodides and bromides. Can be sensitive to air and heat. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Added separately (e.g., PPh₃, PCy₃, SPhos) | 0.5 - 2 | Pd(II) and Pd(0) precatalysts, respectively. Require an external ligand. Offer high flexibility for tuning reactivity by changing the ligand.[5] |
| PdCl₂(dppf) | dppf (bidentate phosphine) | 1 - 3 | An air-stable Pd(II) precatalyst. Often effective for a broad range of substrates, including those prone to side reactions. |
| Buchwald Precatalysts | Buchwald ligands (e.g., SPhos, XPhos) | 0.5 - 2 | Highly active, air-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands. Excellent for challenging couplings, including aryl bromides.[10] |
Table 2: Guide to Selecting a Base
| Base | Strength | Solubility | Key Considerations |
| K₂CO₃, Na₂CO₃ | Moderate | Soluble in water | Standard, cost-effective choice for many Suzuki couplings, typically used in aqueous/organic solvent mixtures.[11] |
| K₃PO₄ | Moderate | Low in organic, soluble in water | Often provides higher yields and reduces side reactions like protodeboronation compared to carbonates. |
| Cs₂CO₃ | Strong | Higher solubility in organic solvents | Effective for more challenging couplings due to its higher basicity and solubility.[11] |
| KF | Weak | Soluble in water | Used in anhydrous conditions to minimize ester hydrolysis or protodeboronation, though reaction rates may be slower.[5][6] |
Table 3: Common Solvents and Their Effects
| Solvent System | Characteristics |
| Toluene / Water | Biphasic system, widely used. Toluene has a high boiling point suitable for heating.[11] |
| 1,4-Dioxane / Water | Miscible system, often improves solubility of reagents and promotes faster reactions. |
| DMF or DMA | Polar aprotic solvents, can be useful when reactants have poor solubility elsewhere. |
| THF / Water | Lower boiling point, suitable for reactions that proceed at milder temperatures.[12] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-I Position
This protocol is optimized for the selective reaction at the more reactive carbon-iodine bond.
-
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), your chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and any additional ligand.
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of Toluene/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the this compound is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 3-bromo-5-(aryl)benzaldehyde.
Sequential Coupling Strategy
To synthesize a di-substituted product, a two-step sequential approach is necessary. First, perform the selective coupling at the C-I position as described above. After purification, the resulting 3-bromo-5-(aryl)benzaldehyde can be subjected to a second Suzuki coupling under more forcing conditions to react the less reactive C-Br bond.
Caption: Workflow for the sequential Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Sonogashira Coupling of 3-Bromo-5-iodobenzaldehyde
Welcome to the Technical Support Center for the Sonogashira Coupling of 3-Bromo-5-iodobenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your experiments and mitigate common side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the Sonogashira coupling of this compound, focusing on achieving high chemoselectivity and minimizing byproduct formation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of this compound | Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. | - If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure reaction conditions are suitable for in-situ reduction to Pd(0), which can be facilitated by amines or phosphine ligands.[1] - Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. - Thoroughly degas all solvents and reagents to prevent oxidative degradation of the catalyst. |
| Low Reaction Temperature: While lower temperatures favor selectivity, they can also lead to slow or incomplete reactions. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or LC-MS. For aryl iodides, the reaction often proceeds at room temperature, but gentle heating to 40-50°C may be necessary.[2] | |
| Formation of Significant Alkyne Homocoupling Product (Glaser Coupling) | Presence of Oxygen: Molecular oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction catalyzed by the copper(I) co-catalyst. | - Ensure rigorous anaerobic conditions by thoroughly degassing the solvent and reaction vessel (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). |
| Copper(I) Co-catalyst: The copper catalyst is a primary driver of Glaser coupling.[3][4] | - Switch to a copper-free Sonogashira protocol. Numerous modern methods exist that avoid the use of a copper co-catalyst, thereby minimizing this side reaction.[3][5] | |
| Formation of Di-alkynylated Product (Coupling at both C-I and C-Br) | High Reaction Temperature or Prolonged Reaction Time: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[2][6][7] Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for the oxidative addition to the C-Br bond. | - Perform the reaction at the lowest temperature that allows for efficient coupling at the C-I bond (typically room temperature to 50°C).[1] - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. |
| High Catalyst Loading: An excess of the active palladium catalyst might promote the less favorable C-Br bond activation. | - Use the minimum effective catalyst loading (typically 1-5 mol% of the palladium catalyst). | |
| Formation of Dehalogenated Byproduct (3-Bromobenzaldehyde) | Hydrogenolysis: The C-I bond can be cleaved and replaced by a hydrogen atom, a side reaction that can be promoted by certain palladium catalysts and reaction conditions. | - Ensure high purity of all reagents. - Consider using a different palladium source or ligand system. |
| Formation of Benzaldehyde Derivative (Loss of Both Halogens) | Extensive Dehalogenation/Hydrogenation: This can occur under harsh conditions or with certain catalyst systems, leading to the reduction of both C-I and C-Br bonds.[8] | - Employ milder reaction conditions (lower temperature, shorter reaction time). - Screen different palladium catalysts and ligands to find a system less prone to dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the Sonogashira coupling of this compound with a terminal alkyne?
The major product will be the result of coupling at the more reactive carbon-iodine (C-I) bond, yielding 3-bromo-5-(alkynyl)benzaldehyde. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br >> Cl, allowing for high chemoselectivity under appropriate conditions.[2][6][7]
Q2: My primary side product is the dimer of my starting alkyne. How can I prevent this?
This side product results from Glaser coupling, which is the oxidative homocoupling of the terminal alkyne. The most effective way to prevent this is to switch to a copper-free Sonogashira protocol.[3][4][5] If a copper co-catalyst is used, it is critical to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction.
Q3: Is it possible to achieve coupling at the C-Br bond instead of the C-I bond?
Achieving selective coupling at the C-Br bond in the presence of a C-I bond is generally not feasible in a standard Sonogashira reaction due to the inherent higher reactivity of the C-I bond. To functionalize the C-Br position, a sequential approach is necessary: first, perform the selective Sonogashira coupling at the C-I bond, and then in a subsequent step, use more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to couple at the C-Br bond of the 3-bromo-5-(alkynyl)benzaldehyde product.
Q4: Can the aldehyde functional group interfere with the Sonogashira coupling reaction?
The aldehyde group is generally well-tolerated in Sonogashira couplings. The reaction is typically carried out under mild, basic conditions (often with an amine base) which do not significantly affect the aldehyde. However, it is always advisable to use purified reagents and monitor the reaction for any unexpected side products.
Q5: What are the key parameters to control for achieving high selectivity?
The most critical parameter is the reaction temperature. Lower temperatures (e.g., room temperature) will strongly favor the kinetically preferred oxidative addition to the C-I bond.[1] Other important factors include the choice of catalyst and ligands, the base, and the reaction time.
Quantitative Data Presentation
The following table summarizes representative yields for the selective Sonogashira coupling of polyhalogenated aryl compounds, illustrating the feasibility of selective coupling at the C-I bond.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | RT | 92 | BenchChem[2] |
| 4-Bromo-2,6-diiodoaniline | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | Toluene | 70 | 85 (di-alkynylated at I) | BenchChem[6] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | RT | 95 | Wikipedia[1] |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | RT | 85 (mono-alkynylated) | RSC[9] |
Experimental Protocols
Protocol for Selective Sonogashira Coupling of this compound
This protocol is a general procedure for the selective copper-palladium co-catalyzed coupling at the C-I bond.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of the aryl halide).
-
Add the degassed amine base (e.g., TEA, 2.5 eq.).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.[2]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-(alkynyl)benzaldehyde.
Visualizations
Catalytic Cycles and Reaction Pathways
Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: Desired reaction pathway and common side reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-5-iodobenzaldehyde Cross-Coupling Reactions
Welcome to the technical support center for 3-bromo-5-iodobenzaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this versatile building block. The inherent differential reactivity of the iodo and bromo substituents allows for selective functionalization, but can also present challenges in controlling chemoselectivity and minimizing side reactions such as homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The primary challenge is achieving chemoselective functionalization at either the iodine or bromine position while avoiding undesired side reactions, most notably homocoupling of the coupling partners. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective reaction at the 5-position under carefully controlled conditions.
Q2: What is homocoupling and what causes it in my reaction?
A2: Homocoupling is a common side reaction where two molecules of one of the coupling partners react with each other. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[1] In Sonogashira reactions, two molecules of the terminal alkyne can couple (this is often referred to as Glaser coupling).[2] The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[1]
-
Use of Pd(II) Precatalysts: Palladium(II) sources can react directly with the coupling partners to generate homocoupled products before being reduced to the catalytically active Pd(0) state.[1]
-
Reaction Conditions: Elevated temperatures and certain bases can also contribute to the formation of homocoupling byproducts.
Q3: How can I minimize homocoupling?
A3: To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an in-situ reduction step that might induce homocoupling.
-
Appropriate Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction.
-
Control of Reaction Parameters: Optimize the reaction temperature and the choice of base to favor the cross-coupling reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Significant homocoupling of the boronic acid is observed.
This is a frequent issue that reduces the yield of the desired product and complicates purification.
-
Potential Cause 1: Inadequate degassing.
-
Solution: Ensure all solvents, including water, are thoroughly degassed prior to use. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst.
-
-
Potential Cause 2: Use of a Pd(II) precatalyst.
-
Solution: Switch to a Pd(0) catalyst like Pd(PPh₃)₄. If a Pd(II) source is necessary, consider pre-activating it by stirring with the ligand before adding the substrates.
-
-
Potential Cause 3: Inappropriate base or solvent.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be more effective.[3] Ensure the solvent system (e.g., dioxane/water) is appropriate for your specific substrates.
-
Issue: Low or no conversion of this compound.
-
Potential Cause 1: Inactive catalyst.
-
Solution: Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. Consider using a more robust pre-formed catalyst.[3]
-
-
Potential Cause 2: Poor choice of ligand.
-
Solution: For reactions at the less reactive bromine position (after the iodine has reacted), a more electron-rich and bulky ligand may be required to facilitate oxidative addition.
-
-
Potential Cause 3: Low reaction temperature.
-
Solution: Gradually increase the reaction temperature. For less reactive aryl bromides, temperatures in the range of 80-110 °C are common.[4]
-
Sonogashira Coupling
Issue: Formation of alkyne homocoupling (Glaser coupling) byproducts.
This side reaction consumes the alkyne and can lead to difficult-to-separate impurities.
-
Potential Cause 1: Presence of oxygen.
-
Solution: As with Suzuki coupling, rigorous exclusion of oxygen is critical. Work under a positive pressure of inert gas.
-
-
Potential Cause 2: High catalyst concentration.
-
Solution: The concentration of both the palladium catalyst and the copper(I) co-catalyst can influence the rate of homocoupling.[5] Consider reducing the catalyst loading.
-
-
Potential Cause 3: Inappropriate solvent or base.
-
Solution: Triethylamine is a common base and solvent for Sonogashira reactions. However, other amine bases like diisopropylamine can be used. The choice of solvent can also be critical; THF and DMF are common alternatives.[4]
-
Issue: Reaction is sluggish or stalls.
-
Potential Cause 1: Ineffective catalyst system.
-
Solution: Ensure the palladium catalyst and, if used, the copper(I) co-catalyst are active. For challenging substrates, consider using a combination of a Pd(0) source and a bulky, electron-rich ligand.
-
-
Potential Cause 2: Low reaction temperature.
Buchwald-Hartwig Amination
Issue: Low yield of the desired amine.
-
Potential Cause 1: Inappropriate ligand-base combination.
-
Solution: The choice of ligand and base is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often necessary. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used, but their compatibility with the aldehyde functionality must be considered.[3]
-
-
Potential Cause 2: Catalyst deactivation.
-
Solution: The aldehyde group could potentially interfere with the catalyst. If catalyst deactivation is suspected, consider using a more robust catalyst system or protecting the aldehyde group as an acetal prior to the amination reaction.
-
-
Potential Cause 3: Steric hindrance.
-
Solution: The steric environment around the C-Br bond is more hindered than the C-I bond. A more sterically demanding and electron-rich ligand may be required for successful coupling at the bromine position.
-
Data Presentation
The following tables provide representative data for typical cross-coupling reactions. Note that these are generalized conditions and yields may vary based on the specific coupling partners and precise reaction conditions.
Table 1: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling
| Entry | Halide Position | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Iodine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | >90 |
| 2 | Bromine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 24 | ~85 |
Table 2: Representative Conditions for Chemoselective Sonogashira Coupling
| Entry | Halide Position | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Iodine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (3) | THF | 25 | 6 | >95 |
| 2 | Bromine | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (1.5) | DIPA (3) | DMF | 80 | 18 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Reagent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe. Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chemoselective Sonogashira Coupling at the Iodine Position
This protocol should be performed under strict anaerobic conditions.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe. Add the terminal alkyne (1.1 equiv.) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logic for achieving chemoselectivity in cross-coupling reactions.
References
Technical Support Center: Troubleshooting the Heck Reaction of 3-Bromo-5-iodobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Heck reaction of 3-Bromo-5-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting material. What are the primary causes?
Low conversion in a Heck reaction can stem from several factors. A primary reason is the quality of the reagents and the reaction setup. Ensure that your aryl halide (this compound) and the alkene are pure and devoid of inhibitors, as impurities can poison the palladium catalyst. Another common issue is the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, often observed as the formation of palladium black. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Finally, ensure that your Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ. The choice of phosphine ligand can be critical for this reduction step.
Q2: My reaction is selective for the iodine, but the overall yield is still low. How can I improve it?
The reactivity of aryl halides in the Heck reaction generally follows the order I > Br > Cl. Therefore, selective reaction at the C-I bond is expected. To improve the yield, optimization of several parameters is key. The choice of base, solvent, and temperature can significantly impact the outcome.[1][2][3] For instance, the yield can be substantially affected by the solvent and base used.[1] Highly polar aprotic solvents like DMF or NMP are commonly used as they can help stabilize the catalytic species. Experimenting with different bases such as triethylamine, potassium carbonate, or sodium acetate can also lead to improved yields.[4]
Q3: I am getting a mixture of products, including some where the bromine has reacted. How can I improve selectivity for the C-I bond?
Achieving high selectivity can be challenging with di-halogenated substrates. While the inherent reactivity difference between iodine and bromine favors reaction at the iodine position, higher temperatures can sometimes lead to the activation of the less reactive C-Br bond.[1] To enhance selectivity, consider lowering the reaction temperature. Optimization studies are often necessary to find the ideal temperature that promotes the reaction of the aryl iodide while leaving the aryl bromide untouched. Additionally, the choice of ligand can influence the selectivity of the palladium catalyst.
Q4: What are common side reactions in the Heck reaction with an electron-deficient arene like this compound?
Aryl halides with electron-withdrawing groups, such as the aldehyde group in your substrate, are generally more reactive in the Heck reaction.[1] However, they can also be prone to certain side reactions. Homocoupling of the aryl halide to form a biaryl species can occur, especially at elevated temperatures. Alkene isomerization is another potential side reaction, which can be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Ensure complete removal of oxygen from the reaction setup by using an inert atmosphere. Use a fresh, high-quality palladium precursor and ligand. Consider ligands that facilitate the reduction of Pd(II) to Pd(0). |
| Poor Quality Reagents | Purify the this compound and the alkene before use. Ensure solvents are anhydrous. | |
| Inappropriate Reaction Conditions | Optimize the choice of base (e.g., K₂CO₃, Et₃N, NaOAc), solvent (e.g., DMF, NMP, acetonitrile), and temperature.[1][2][3][4][5] A systematic screening of these parameters is often necessary. | |
| Formation of Palladium Black | Catalyst Decomposition/Agglomeration | This indicates the formation of inactive palladium. Reduce the reaction temperature. Ensure proper ligand-to-metal ratio; an excess of phosphine ligand can sometimes stabilize the catalyst. |
| Low Selectivity (Reaction at C-Br) | High Reaction Temperature | Lower the reaction temperature to exploit the reactivity difference between the C-I and C-Br bonds. |
| Catalyst/Ligand Choice | Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands, as they can influence the selectivity of the oxidative addition step. | |
| Product Isomerization | Palladium-Hydride Intermediate | Minimize reaction time and temperature after product formation. The addition of a halide salt (e.g., LiCl) may suppress isomerization. |
| Homocoupling of Aryl Halide | High Temperature | Lower the reaction temperature to disfavor this side reaction. |
Experimental Protocol: General Procedure for Heck Reaction
This protocol is a general guideline and should be optimized for the specific alkene being used with this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[6]
-
Add the anhydrous solvent (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to facilitate the in-situ formation of the active palladium(0) catalyst.[6]
-
Add the alkene (1.2 mmol, 1.2 equivalents) and the base (1.5 mmol, 1.5 equivalents) to the reaction mixture.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain with stirring for 4-24 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Data on Reaction Parameter Effects
The following table summarizes the general impact of different reaction parameters on the Heck reaction, compiled from various literature sources. This should serve as a guide for optimization.
| Parameter | Variation | General Effect on Yield/Selectivity | Reference |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst. The choice can influence the required activation conditions. | [4][7] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, NHCs | Bulky, electron-rich phosphines or NHCs can improve catalyst activity, especially for less reactive aryl halides. Chiral ligands like BINAP can be used for asymmetric Heck reactions. | [1][4][8] |
| Base | K₂CO₃, Et₃N, NaOAc, K₃PO₄ | The choice of base is crucial and can significantly affect the yield. Organic bases like Et₃N and inorganic bases like K₂CO₃ are common. The optimal base is often substrate-dependent. | [2][3][4][5] |
| Solvent | DMF, NMP, DMA, Acetonitrile, Toluene | Polar aprotic solvents like DMF and NMP are widely used and can help stabilize the catalyst. The choice of solvent can also influence side reactions like alkene isomerization. | [1][2][3] |
| Temperature | 50-160 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. For di-halogenated substrates, lower temperatures can improve selectivity. | [1][9] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cross-Coupling Products from 3-Bromo-5-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Suzuki, Sonogashira, and Heck cross-coupling reactions using 3-Bromo-5-iodobenzaldehyde as a starting material.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Pd(0) catalyst. This allows for selective cross-coupling at the 5-position (where iodine is located) while leaving the bromine at the 3-position intact for subsequent transformations.
Q2: What are the most common impurities encountered when performing a cross-coupling reaction at the 5-position of this compound?
A2: Common impurities include:
-
Homocoupling product: The boronic acid (in Suzuki), alkyne (in Sonogashira), or alkene (in Heck) coupling with itself.
-
Unreacted this compound: Incomplete reaction.
-
Protodehalogenated starting material: 3-Bromobenzaldehyde, where the iodine has been replaced by a hydrogen atom.
-
Disubstituted product: The product of coupling at both the iodo and bromo positions, especially if the reaction is run for an extended time or at elevated temperatures.
-
Residual catalyst: Palladium and/or copper residues.
Q3: My desired product is an aldehyde. Are there any special precautions to take during purification?
A3: Aldehydes can be sensitive to both acidic and basic conditions. When using silica gel for column chromatography, which is inherently acidic, it can sometimes lead to the formation of acetals or hemiacetals if alcohol-based solvents are used in the eluent.[1] To mitigate this, you can either use a different stationary phase like alumina or add a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1%), to the eluent to neutralize the silica gel.[1]
Q4: How can I effectively remove residual palladium catalyst from my product?
A4: Filtering the reaction mixture through a pad of Celite® after the reaction is a common first step.[2] For more complete removal, especially if the product is intended for applications with low tolerance for heavy metals, treatment of the crude product solution with a scavenger resin or an activated carbon wash can be effective.
Q5: I am having trouble separating my desired mono-coupled product from the disubstituted byproduct. What can I do?
A5: Separation of the mono- and di-substituted products can be challenging due to similar polarities. For column chromatography, using a long column with a shallow gradient of a less polar solvent system (e.g., a slow increase of ethyl acetate in hexanes) can improve resolution. Preparative TLC or HPLC might be necessary for difficult separations.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying the products of these cross-coupling reactions.
| Problem | Possible Cause | Solution |
| Poor separation of product from starting material. | The polarity of the eluent is too high, causing both compounds to move too quickly up the column. | Start with a less polar eluent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., with ethyl acetate). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar products, a solvent system like methanol/dichloromethane might be necessary.[3] |
| Streaking of the product band. | The compound may be acidic or basic, interacting strongly with the silica gel. The column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). Ensure the amount of crude product loaded is appropriate for the column size. |
| Co-elution of the product with a non-polar impurity. | The eluent system is not providing enough selectivity. | Try a different solvent system. For aromatic compounds, using toluene as a component of the eluent can sometimes improve separation due to π-π interactions. |
Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining very pure crystalline products, especially for biaryl aldehydes from Suzuki reactions.[4][5]
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. The product is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent and try cooling again. Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try diluting the solution with more solvent before cooling. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is cooled in an ice bath to minimize solubility. Heat the filtration apparatus before filtering the hot solution to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] |
Experimental Protocols & Data
Suzuki Coupling: Synthesis of 3-Aryl-5-bromobenzaldehyde
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Reaction Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Recrystallization: The purified product can be further recrystallized from a solvent system like hexanes/methanol or ethanol/water.[4]
Representative Data (Illustrative)
| Coupling Partner (Arylboronic acid) | Purification Method | Eluent System (for Column) | Yield after Purification | Purity (by NMR/LC-MS) |
| Phenylboronic acid | Column Chromatography | Hexanes/Ethyl Acetate (9:1) | 85% | >98% |
| 4-Methoxyphenylboronic acid | Column Chromatography then Recrystallization | Hexanes/Ethyl Acetate (8:2) | 82% | >99% |
| 3-Thienylboronic acid | Column Chromatography | Hexanes/Ethyl Acetate (9:1) | 78% | >97% |
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-bromobenzaldehyde
This protocol outlines a general procedure for the selective Sonogashira coupling at the 5-position.
Reaction Work-up:
-
Dilute the reaction mixture with an ether-based solvent (e.g., diethyl ether or MTBE) and filter through a pad of Celite® to remove the catalyst.[2]
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification:
-
Column Chromatography: The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
Representative Data (Illustrative)
| Coupling Partner (Terminal Alkyne) | Purification Method | Eluent System (for Column) | Yield after Purification | Purity (by NMR/LC-MS) |
| Phenylacetylene | Column Chromatography | Hexanes/Ethyl Acetate (95:5) | 88% | >98% |
| Trimethylsilylacetylene | Column Chromatography | Hexanes/Ethyl Acetate (98:2) | 92% | >99% |
| 1-Hexyne | Column Chromatography | Hexanes/Ethyl Acetate (97:3) | 85% | >97% |
Heck Coupling: Synthesis of 3-Alkenyl-5-bromobenzaldehyde
This protocol provides a general method for the selective Heck coupling at the 5-position.
Reaction Work-up:
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).
Representative Data (Illustrative)
| Coupling Partner (Alkene) | Purification Method | Eluent System (for Column) | Yield after Purification | Purity (by NMR/LC-MS) |
| Styrene | Column Chromatography | Hexanes/Ethyl Acetate (9:1) | 75% | >96% |
| n-Butyl acrylate | Column Chromatography | Hexanes/Ethyl Acetate (85:15) | 80% | >98% |
| Cyclohexene | Column Chromatography | Hexanes/Ethyl Acetate (95:5) | 65% | >95% |
Visualized Workflows
References
catalyst loading optimization for 3-Bromo-5-iodobenzaldehyde Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions for the catalyst loading optimization of the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-5-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
A1: The primary challenge is achieving chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Palladium(0) center, which is the first and often rate-determining step of the catalytic cycle.[1] The goal is to selectively couple at the iodine position while leaving the bromine intact, or to achieve a controlled double coupling if desired. Unexpectedly low selectivity for diarylation with dibromoarenes can sometimes occur due to the interplay of halide byproducts, solvent, and ligand choice.[2]
Q2: What is a typical starting catalyst loading for this type of reaction?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[3] For highly active catalyst systems, this can often be reduced to 0.5-1 mol%.[4][5] Conversely, for challenging or sluggish reactions, loadings up to 10 mol% might be necessary to achieve a reasonable rate.[3]
Q3: Which palladium catalyst system is recommended for coupling aryl halides?
A3: A variety of palladium sources can be effective. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine ligands like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6][7][8] The combination of a palladium source (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is often crucial for high performance, especially for less reactive aryl bromides or chlorides.[9][10] Ligands such as SPhos, XPhos, and RuPhos have proven effective in expanding the scope of Suzuki couplings.[3][10]
Q4: How does catalyst loading impact the reaction outcome?
A4: Catalyst loading directly influences the reaction rate and overall efficiency.
-
Low Loading: Can lead to slow or incomplete reactions, especially if the catalyst deactivates over time. However, very low loadings (down to 0.000001 mol%) can be achieved with highly active catalyst systems, resulting in high turnover numbers (TONs).[9][11]
-
High Loading: Can increase the reaction rate but may also promote side reactions like homocoupling or dehalogenation.[3] It also increases the cost and the amount of residual palladium in the product, which is a major concern in pharmaceutical applications.[12]
Q5: What are common side reactions to be aware of?
A5: Key side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two boronic acid molecules, often promoted by the presence of oxygen.[13]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by protic sources (like water), replacing it with a hydrogen atom.[3] Using more stable boronic esters or trifluoroborate salts can mitigate this.[3]
-
Dehalogenation: The replacement of a halogen atom on the electrophile with a hydrogen atom.[3]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| 1. Inactive Catalyst | Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction to prevent oxidation of the Pd(0) catalyst.[7][14] Check Catalyst/Ligand Quality: Palladium sources and phosphine ligands can degrade over time. Use freshly opened or properly stored reagents. Consider using a more robust pre-catalyst.[15] |
| 2. Insufficient Catalyst Loading | Increase Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to see if conversion improves.[3][14] This can help overcome low reactivity or slow catalyst turnover. |
| 3. Poor Substrate Solubility | Solvent Screening: The substrate must be soluble in the reaction medium.[16] If solubility is an issue in common solvents like THF or Dioxane/water mixtures, consider alternatives like DMF, Toluene, or ethanol/water.[7][16][17] |
| 4. Suboptimal Base | Base Screening: The choice of base is critical. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] If one base is ineffective, screen others. The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate degradation.[17] Ensure the base is finely powdered for better reactivity.[18] |
| 5. Boronic Acid Decomposition | Use Boronic Esters: Boronic acids can be unstable, leading to protodeboronation.[13] Pinacol esters or MIDA boronates are generally more stable alternatives. Minimize Water: While many Suzuki protocols use aqueous mixtures, excessive water can promote protodeboronation. Consider using anhydrous conditions or minimizing the water content.[3] |
Problem: Poor Chemoselectivity (Reaction at C-Br bond)
| Possible Cause | Recommended Solution(s) |
| 1. High Reaction Temperature | Lower Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.[14] Start the reaction at room temperature and increase gradually only if necessary. |
| 2. Highly Reactive Catalyst System | Modify Ligand: A very active catalyst, often formed with bulky, electron-rich ligands, might not differentiate well between the C-I and C-Br bonds.[14] Consider a less electron-rich ligand like PPh₃ before moving to highly active Buchwald-type ligands. |
| 3. Excess Boronic Acid | Control Stoichiometry: Using a large excess of the boronic acid partner can drive the reaction towards double coupling.[14] Use a stoichiometry closer to 1.05-1.2 equivalents of the boronic acid for selective mono-coupling. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield
This table provides a hypothetical but typical representation of how catalyst loading can influence the yield and turnover number (TON) for the selective mono-coupling at the C-I position. Actual results will vary based on specific conditions.
| Entry | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | TON |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 80 | 75 | 150 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 92 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O | 80 | 95 | 47.5 |
| 4 | Pd(PPh₃)₄ | - | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 85 | 42.5 |
| 5 | Pd(PPh₃)₄ | - | 5.0 | K₂CO₃ | Toluene/H₂O | 100 | 88 | 17.6 |
Turnover Number (TON) = (moles of product / moles of catalyst) = (% Yield / 100) / (mol% catalyst / 100).[19]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the selective coupling of an arylboronic acid with this compound at the iodine position.
-
Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the Schlenk flask via syringe.[3] Then, add the catalyst solution to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-Bromo-5-arylbenzaldehyde.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for setting up and running the optimization experiment.
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing issues with low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. rsc.org [rsc.org]
Technical Support Center: Chemoselective Reactions of 3-Bromo-5-iodobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in achieving chemoselectivity in reactions involving 3-Bromo-5-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step in the catalytic cycle. This inherent reactivity difference is the foundation for achieving high chemoselectivity.
Q2: How does solvent choice impact the chemoselectivity of these reactions?
A2: Solvent polarity plays a critical role in modulating the rate and selectivity of cross-coupling reactions. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. While nonpolar solvents may allow for faster reaction kinetics, polar solvents can better stabilize charged intermediates in the catalytic cycle, which can enhance selectivity. For Suzuki-Miyaura couplings, aqueous solvent mixtures (e.g., dioxane/water or toluene/water) are often employed to facilitate the dissolution of the inorganic base and influence the transmetalation step.
Q3: What are the most common side reactions observed, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the starting material or the coupling partner. It can be minimized by ensuring the reaction is conducted under an inert atmosphere to exclude oxygen, using degassed solvents, and optimizing catalyst loading.
-
Reduction/Dehalogenation: The halogen atom is replaced by a hydrogen atom. This can be mitigated by using anhydrous solvents and avoiding reagents that can act as hydride sources.
-
Reaction at the Aldehyde: The aldehyde group can undergo side reactions, especially with strong bases or nucleophilic coupling partners. Using milder bases (e.g., carbonates instead of hydroxides) and maintaining lower reaction temperatures can help preserve the aldehyde functionality.
Q4: Can I perform a second cross-coupling reaction on the bromine position after reacting at the iodine?
A4: Yes, the sequential functionalization of this compound is a key synthetic strategy. After the initial selective coupling at the more reactive iodine position, the remaining bromine can be subjected to a second, typically more forcing, cross-coupling reaction to generate trisubstituted benzaldehyde derivatives.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity (Reaction at both C-I and C-Br sites)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. The oxidative addition at the C-Br bond is more sensitive to temperature. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Inappropriate Ligand | For some systems, bulky electron-rich phosphine ligands can enhance selectivity. Consider screening ligands like SPhos or XPhos. |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective concentration. |
Issue 2: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation if using a precatalyst. |
| Insufficiently Degassed Solvents | Rigorously degas all solvents by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles. |
| Inappropriate Base | The choice of base is crucial. For Suzuki reactions, K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. |
| Poor Solubility of Reagents | Select a solvent system in which all reactants are reasonably soluble at the reaction temperature. For Suzuki reactions, a co-solvent like water can help dissolve the base. |
Data Presentation
Disclaimer: The following tables present representative data for chemoselective cross-coupling reactions. Actual yields and selectivities can vary based on specific reaction conditions, reagent purity, and scale.
Table 1: Representative Conditions for Chemoselective Sonogashira Coupling
| Entry | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | THF | Triethylamine | Pd(PPh₃)₂Cl₂ / CuI | RT | 4 | 3-Bromo-5-(alkynyl)benzaldehyde | ~85-95 |
| 2 | DMF | Diisopropylamine | Pd(PPh₃)₄ / CuI | RT | 6 | 3-Bromo-5-(alkynyl)benzaldehyde | ~80-90 |
| 3 | Dioxane | Triethylamine | Pd(OAc)₂ / XPhos / CuI | 40 | 2 | 3-Bromo-5-(alkynyl)benzaldehyde | ~90-98 |
Table 2: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling
| Entry | Solvent System | Base | Catalyst System | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Dioxane / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 80 | 12 | 3-Bromo-5-arylbenzaldehyde | ~80-90 |
| 2 | Toluene / H₂O (5:1) | Cs₂CO₃ | PdCl₂(dppf) | 100 | 8 | 3-Bromo-5-arylbenzaldehyde | ~85-95 |
| 3 | 2-MeTHF / H₂O (10:1) | K₃PO₄ | Pd₂(dba)₃ / SPhos | 90 | 10 | 3-Bromo-5-arylbenzaldehyde | ~90-97 |
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling at the C-I Position
This protocol describes a general procedure for the selective coupling of a terminal alkyne with this compound at the iodine position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Triethylamine (TEA) (2.0 eq)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF and then anhydrous, degassed triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C-I Position
This protocol outlines a general method for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for achieving chemoselectivity.
base selection for selective Sonogashira coupling of 3-Bromo-5-iodobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective Sonogashira coupling of 3-Bromo-5-iodobenzaldehyde. The focus is on rational base selection to achieve chemoselective coupling at the more reactive carbon-iodine (C-I) bond.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving selective Sonogashira coupling on this compound?
The high selectivity of the Sonogashira coupling on substrates like this compound is based on the significant difference in reactivity among aryl halides. The reactivity order for the oxidative addition step in the palladium catalytic cycle is I > OTf > Br >> Cl.[1] Consequently, the carbon-iodine bond is substantially more reactive than the carbon-bromine bond, allowing for the coupling reaction to occur preferentially at the iodo-substituted position under carefully controlled, mild conditions.[2][3] By performing the reaction at room temperature, it is possible to selectively couple the alkyne to the C-I bond while leaving the C-Br bond intact for potential subsequent cross-coupling reactions.[1][2][3]
Q2: What is the primary role of the base in a selective Sonogashira reaction?
The base plays a crucial role in the Sonogashira catalytic cycle. Its primary function is to deprotonate the terminal alkyne, forming a copper(I) acetylide in the presence of the copper co-catalyst.[1][2][4] This copper acetylide then acts as the active species for transmetalation to the palladium(II) complex.[3] The choice and strength of the base can influence reaction rate, catalyst stability, and the prevalence of side reactions. The base also serves to neutralize the hydrogen halide (HX) that is formed during the reaction.[2]
Q3: Which bases are recommended for achieving high C-I bond selectivity?
For selective Sonogashira couplings, amine bases are typically employed. The most common and effective bases include:
-
Triethylamine (TEA) : Widely used, often in combination with a solvent like THF or DMF.[5][6]
-
Diisopropylamine (DIPA) : Another common choice that can sometimes offer better results depending on the substrate.[1][6]
-
Pyrrolidine : Has been used effectively, particularly in copper-free Sonogashira reactions.[2][4]
These bases are generally mild enough to facilitate the reaction at room temperature, which is critical for maintaining selectivity.[2]
Q4: How do other reaction parameters influence base selection and overall selectivity?
While base selection is critical, it must be considered in the context of the entire reaction system:
-
Temperature : This is the most critical parameter for selectivity. Reactions should ideally be run at or slightly above room temperature. Higher temperatures, often required to activate the less reactive C-Br bond, will lead to a loss of selectivity.[1][7]
-
Catalyst System : The standard catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[2][3] The base must be compatible with this system and should not cause catalyst degradation.
-
Solvent : Anhydrous, degassed solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene are common.[5][7][8] In some protocols, the amine base itself can serve as the solvent or co-solvent.[1][9]
Q5: What are the most common side reactions, and can the choice of base help minimize them?
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene, commonly known as Glaser coupling.[10] This side reaction is particularly problematic when using a copper(I) co-catalyst.[10][11] While the base is not the primary cause of Glaser coupling, its choice can have an indirect effect. Using a large excess of a bulky amine base like DIPA can sometimes help suppress this side reaction. Other strategies include the slow addition of the alkyne to the reaction mixture or reducing the concentration of the copper(I) co-catalyst.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst. 2. Insufficiently strong or hindered base. 3. Poor quality of reagents (solvent, amine). 4. Reaction temperature is too low. | 1. Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[2] 2. Switch to a different amine base (e.g., from TEA to DIPA). 3. Use freshly distilled, anhydrous, and degassed solvents and amines.[7][9] 4. While maintaining selectivity is key, a slight increase in temperature (e.g., to 30-40 °C) may be necessary. |
| Poor Selectivity (Significant C-Br coupling) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High catalyst loading. | 1. Strictly maintain the reaction at room temperature.[1] 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting aryl iodide is consumed. 3. Reduce the catalyst loading to the minimum required for efficient C-I coupling. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. High concentration of copper(I) catalyst. 2. Presence of oxygen in the reaction vessel. 3. Reaction conditions favor homocoupling. | 1. Reduce the amount of CuI co-catalyst.[11] 2. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[9] 3. Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low.[11] Consider a copper-free Sonogashira protocol if homocoupling persists.[12] |
| Decomposition of Starting Material or Product | 1. The aldehyde functionality is sensitive to the base. 2. The product is unstable under the reaction conditions. | 1. Use a milder, more hindered base. 2. Minimize reaction time by carefully monitoring for completion. Ensure the workup procedure is non-acidic to protect the aldehyde. |
Data Presentation
Table 1: Comparison of Common Bases for Selective Sonogashira Coupling
| Base | Typical Equivalents | Common Co-Solvent | Temperature | Key Characteristics |
| Triethylamine (TEA) | 2.0 - 5.0 | THF, DMF, Toluene | Room Temp. | Standard, widely applicable base. Can sometimes be used as the solvent.[5][6][8] |
| Diisopropylamine (DIPA) | 2.0 - 7.0 | THF, Toluene | Room Temp. | Bulkier amine, may help suppress side reactions.[1][6] |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | THF, DMF | Room Temp. | Non-nucleophilic hindered base, useful for sensitive substrates. |
| Pyrrolidine | 2.0 - 3.0 | NMP, Water | Room Temp. - 80 °C | Often used in copper-free systems.[2] |
Table 2: Typical Reaction Parameters for Selective C-I Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 eq. |
| Terminal Alkyne | 1.1 - 1.2 eq. | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 3 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% |
| Base | Triethylamine or Diisopropylamine | 2.0 - 3.0 eq. |
| Solvent | Anhydrous, Degassed THF or DMF | 5-10 mL per mmol of aryl halide. |
| Temperature | Room Temperature (20-25 °C) | Critical for achieving high selectivity.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and Glaser coupling.[9] |
Experimental Protocols
General Protocol for Selective Sonogashira Coupling at the C-I Bond
This protocol is a generalized starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (TEA, 3.0 eq.)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF (5 mL per mmol of the aryl halide) followed by triethylamine.
-
Stir the solution for 5 minutes, then add Pd(PPh₃)₂Cl₂ and CuI to the mixture. The solution may change color.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon complete consumption of the this compound, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Bromo-5-(alkynyl)benzaldehyde.
Visualizations
Caption: Workflow for base selection and troubleshooting in selective Sonogashira coupling.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
managing steric hindrance in 3-Bromo-5-iodobenzaldehyde reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing reactions involving the sterically hindered substrate, 3-Bromo-5-iodobenzaldehyde. The information is presented in a question-and-answer format, including troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound in cross-coupling reactions?
A1: Low yields are typically attributed to significant steric hindrance. The bulky iodine and bromine atoms flank the aldehyde group, which can impede the approach of the catalyst to the reactive sites.[1][2] This steric bulk slows down crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4] Overcoming this requires careful optimization of the catalyst system, particularly the choice of ligand.
Q2: Which halogen is more reactive, and can I achieve selective functionalization?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions.[5][6] This difference in reactivity is the key to achieving chemoselectivity. By using milder reaction conditions and specific catalyst/ligand combinations, you can selectively target the C-I position while leaving the C-Br bond intact for a subsequent transformation.[6][7]
Q3: What general class of ligands is most effective for this type of sterically hindered substrate?
A3: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective for promoting cross-coupling reactions with sterically hindered substrates.[8][9] Ligands such as XPhos, SPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting in these challenging reactions.[1][3] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[1]
Q4: My Sonogashira coupling is failing to initiate. What are the most common causes?
A4: For Sonogashira couplings, failure to initiate can often be traced to the catalyst system. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10][11] Ensure your copper(I) salt (e.g., CuI) is fresh and anhydrous. In some cases, copper-free conditions can be employed, but this requires specific ligands capable of facilitating the catalytic cycle without copper.[12][13] Additionally, the choice of an appropriate amine base is critical for the deprotonation of the terminal alkyne.[11]
Q5: Can I use this compound in Grignard reactions? What should I watch out for?
A5: Yes, but with caution. The primary reaction will be the Grignard reagent acting as a nucleophile and attacking the aldehyde carbonyl to form a secondary alcohol.[14] However, Grignard reagents are also strong bases and can potentially undergo halogen-metal exchange with the aryl iodide or bromide, leading to a complex mixture of side products. To favor nucleophilic addition to the aldehyde, it is advisable to perform the reaction at low temperatures.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings with this compound are a common problem. This guide provides a systematic approach to optimizing the reaction. The primary goal is to select a catalytic system that can overcome the steric hindrance and facilitate the key steps of the catalytic cycle.[15]
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Observations |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene or Dioxane/H₂O | 80-110 | Bulky monophosphine ligands are highly effective for challenging substrates.[9] |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | Often provides high yields where other ligands fail. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | A classic choice, but may be less effective for highly hindered substrates compared to modern ligands.[9] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 90 | Good for a range of aryl halides, though may struggle with extreme steric hindrance. |
Generalized Protocol for Suzuki-Miyaura Coupling (Chemoselective at Iodine)
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[15]
-
Reaction: Heat the mixture to 80-100 °C. The temperature should be high enough to promote the reaction but low enough to maintain selectivity for the C-I bond.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Managing Chemoselectivity in Sequential Cross-Coupling
The differential reactivity between the C-I and C-Br bonds is a powerful tool for synthetic strategy. A sequential, one-pot, or stepwise coupling approach can be used to introduce two different functionalities onto the aromatic ring.
Caption: Pathway for selective sequential cross-coupling reactions.
Key Principles for Selective Coupling:
-
Reacting at Iodine: To selectively functionalize the C-I bond, use milder conditions. This typically involves lower temperatures (70-90 °C) and a catalyst system known to be active but not overly aggressive. Ligands like PPh₃ or dppf with bases like K₂CO₃ or K₃PO₄ are often sufficient.[7][9]
-
Reacting at Bromine: After the C-I position has reacted, the remaining C-Br bond is less reactive. To activate it, more forcing conditions are required. This involves higher temperatures (100-120 °C) and a more active catalyst system, such as one employing a bulky Buchwald ligand (e.g., XPhos, tBuXPhos) and a stronger base (e.g., Cs₂CO₃ or NaOt-Bu).[1][7]
Guide 3: Optimizing Sonogashira Coupling
The Sonogashira reaction is invaluable for installing alkyne moieties but can be sensitive to reaction parameters, especially with hindered substrates.
Table 2: Recommended Conditions for Sonogashira Coupling of Aryl Halides
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Key Observations |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (1-5 mol%) | Triethylamine (Et₃N) | THF or DMF | RT to 65 | The classic Sonogashira conditions; the copper co-catalyst is crucial.[10] |
| Pd(OAc)₂ | SPhos | None (Copper-Free) | Cs₂CO₃ / N-Butylamine | Dioxane | 80-100 | Copper-free systems can avoid homo-coupling of the alkyne (Glaser coupling). |
| Pd(PPh₃)₄ | PPh₃ | CuI (1-5 mol%) | Diisopropylamine | Toluene | 50-80 | A robust system suitable for many substrates.[10] |
| PdCl₂(dppf) | dppf | CuI (1-5 mol%) | Et₃N | DMF | 60 | Dppf can sometimes offer better stability and performance. |
Generalized Protocol for Sonogashira Coupling (Chemoselective at Iodine)
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Higher temperatures may be needed but can reduce selectivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-6 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
minimizing dehalogenation byproducts with 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during synthetic reactions involving 3-Bromo-5-iodobenzaldehyde, with a primary focus on minimizing dehalogenation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a dihalogenated aromatic aldehyde. Its chemical structure features a benzaldehyde core substituted with a bromine atom at the 3-position and a more reactive iodine atom at the 5-position. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the sequential and site-selective introduction of different molecular fragments through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation, specifically hydrodehalogenation in the context of cross-coupling reactions, is a common and undesirable side reaction where a halogen atom (in this case, bromine or iodine) is replaced by a hydrogen atom from the reaction environment.[1] This leads to the formation of byproducts such as 3-bromobenzaldehyde or 3-iodobenzaldehyde, which reduces the yield of the desired coupled product and complicates the purification process.
Q3: Why is this compound prone to dehalogenation?
A3: The propensity for dehalogenation is influenced by several factors. The carbon-iodine (C-I) bond is weaker and more susceptible to cleavage than the carbon-bromine (C-Br) bond, making it more reactive in the initial oxidative addition step of palladium-catalyzed reactions.[2] However, this increased reactivity can also make it more prone to side reactions like dehalogenation. The presence of the electron-withdrawing aldehyde group can also influence the electronic properties of the aromatic ring, affecting the stability of reaction intermediates.
Q4: How can I monitor the progress of my reaction and detect dehalogenation byproducts?
A4: Reaction progress and the formation of byproducts can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For quantitative analysis of the desired product versus dehalogenated byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation byproducts in cross-coupling reactions involving this compound.
Issue 1: Significant formation of dehalogenated byproducts (e.g., 3-bromobenzaldehyde).
This is often the most common issue, arising from the premature cleavage of the carbon-iodine bond and its replacement with a hydrogen atom.
Root Causes & Solutions:
-
Choice of Base: Strong, sterically hindered bases or those that can act as hydride donors can promote dehalogenation.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices than strong organic bases like sodium tert-butoxide (NaOtBu) when dehalogenation is a concern.
-
-
Solvent Effects: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride species (e.g., DMF) can be significant sources of hydrogen for dehalogenation. The presence of water can also be a contributing factor, though its complete absence can sometimes stall the reaction.
-
Solution: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. If water is necessary for the reaction (as is common in Suzuki couplings), its amount should be minimized and optimized. A study on a similar dihalogenated compound, 4,5-dibromothiophene-2-carboxaldehyde, demonstrated that decreasing the water-to-dioxane ratio from 1:4 to 1:6 significantly reduced dehalogenation.[3]
-
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over dehalogenation.
-
Solution: Employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[1]
-
Data Presentation: Effect of Reaction Conditions on Dehalogenation
The following table provides a comparative summary of how different reaction parameters can influence the yield of the desired product versus the dehalogenated byproduct in a representative Suzuki-Miyaura coupling of a dihaloaromatic aldehyde. This data is based on findings for 4,5-dibromothiophene-2-carboxaldehyde, which serves as a useful model for understanding the behavior of this compound.[3]
| Catalyst System | Base | Solvent (Dioxane:Water) | Temperature (°C) | Desired Product Yield (%) | Dehalogenation Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 4:1 | 90 | 35 | 55 |
| Pd(PPh₃)₄ | K₂CO₃ | 6:1 | 90 | 95 | 3 |
| Pd(PPh₃)₄ | K₂CO₃ | 8:1 | 90 | 35 (incomplete reaction) | 0 |
This table illustrates the critical impact of the solvent ratio on minimizing dehalogenation. A 6:1 dioxane to water ratio was found to be optimal in this specific case, balancing reaction completion with minimal byproduct formation.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira couplings with this compound, optimized to minimize dehalogenation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position (C-I bond)
This protocol is designed for the selective coupling at the more reactive carbon-iodine bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed 6:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the 5-Position (C-I bond)
This protocol is adapted for a copper-free Sonogashira coupling to reduce potential side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Acetonitrile (anhydrous, degassed)
Procedure:
-
In a dry Schlenk flask, dissolve this compound and the terminal alkyne in degassed acetonitrile.
-
Add triethylamine to the mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (as monitored by TLC).
-
After cooling, evaporate the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation byproducts.
References
Validation & Comparative
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the selective functionalization of polyhalogenated intermediates is a critical strategy. 3-Bromo-5-iodobenzaldehyde is a versatile building block that offers two distinct reactive sites for cross-coupling reactions: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. Understanding the differential reactivity of these two halogens is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity of the C-I and C-Br bonds in this compound, supported by established principles in organometallic chemistry and analogous experimental data.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This inherent difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Quantitative Data Comparison
While specific comparative studies on this compound are not extensively documented in a single source, a wealth of data from analogous dihaloarene systems consistently demonstrates the preferential reactivity of the C-I bond. The following table summarizes representative yields from palladium-catalyzed cross-coupling reactions on substrates containing both iodo and bromo substituents, illustrating the achievable selectivity.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Selective Product (Yield) | Reference |
| Buchwald-Hartwig Amination | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | 4-Bromo-N-(p-tolyl)aniline (78%) | [1][2] |
| Sonogashira Coupling | Phenyl Halides | Phenylacetylene | Self-assembled Pd₆L₈ nanoball | Phenylacetylene-coupled Iodide (96%) vs. Bromide (85%) | [3] |
| Suzuki-Miyaura Coupling | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Predominantly C-I coupling at lower temperatures | [4][5] |
Note: The yields presented are for reactions optimized for selectivity at the C-I bond. The slightly lower but still significant reactivity of the C-Br bond means that reaction conditions such as temperature, reaction time, and catalyst choice are critical in achieving high selectivity.
Experimental Protocols
The following are detailed, generalized methodologies for performing selective cross-coupling reactions on the C-I bond of a dihaloarene like this compound.
Selective Suzuki-Miyaura Coupling
Objective: To selectively form a C-C bond at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Sonogashira Coupling
Objective: To selectively form a C-C triple bond at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the solvent.
-
Add the palladium catalyst and copper(I) iodide.
-
Add the amine base and stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Selective Buchwald-Hartwig Amination
Objective: To selectively form a C-N bond at the C-I position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
References
A Comparative Guide to Cross-Coupling Reactions: 3-Bromo-5-iodobenzaldehyde vs. 3,5-dibromobenzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical determinant of efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of two versatile building blocks, 3-Bromo-5-iodobenzaldehyde and 3,5-dibromobenzaldehyde, in the context of palladium-catalyzed cross-coupling reactions. By examining their performance in Suzuki-Miyaura, Sonogashira, and Heck couplings, this document aims to provide an objective analysis supported by experimental data to inform strategic synthetic planning.
Introduction to Halogen Reactivity in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend dictated by the bond dissociation energies. The weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This inherent difference in reactivity forms the basis for the selective functionalization of polyhalogenated aromatic compounds.
This compound offers the potential for selective and sequential cross-coupling reactions. The presence of two different halogens allows for the targeted reaction at the more reactive iodine-substituted position under milder conditions, while the bromine-substituted position can be functionalized in a subsequent step under more forcing conditions. This sequential approach enables the synthesis of unsymmetrical, multi-substituted benzaldehyde derivatives.
3,5-dibromobenzaldehyde , on the other hand, possesses two equivalent bromine atoms. This symmetry can be advantageous for the synthesis of C2-symmetric molecules through double cross-coupling reactions. However, achieving selective mono-functionalization can be more challenging and often results in a mixture of mono- and di-substituted products, requiring careful control of reaction conditions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.
This compound: The differential reactivity of the C-I and C-Br bonds allows for a highly selective mono-arylation at the 5-position (originally bearing iodine). Subsequent coupling at the 3-position can be achieved under more vigorous conditions.
3,5-dibromobenzaldehyde: This substrate can undergo both mono- and double Suzuki-Miyaura coupling. Achieving high yields of the mono-arylated product requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-substituted byproduct.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:EtOH:H₂O | 80 | 12 | >90 (mono-iodo coupling) | Selective coupling at the C-I position. |
| 3,5-dibromobenzaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:EtOH:H₂O | 100 | 24 | Variable | Yield of mono- vs. di-substituted product is condition-dependent. |
Note: The data presented is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
This compound: Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the iodo-substituted position under mild conditions.[1] This allows for the introduction of an alkynyl group at the 5-position, leaving the bromo group available for further transformations.
3,5-dibromobenzaldehyde: Double Sonogashira coupling can be achieved to yield 3,5-dialkynylbenzaldehyde derivatives. Selective mono-alkynylation is also possible but may require careful optimization to prevent the formation of the di-alkynylated product.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 4 | >90 (mono-iodo coupling) | High chemoselectivity for the C-I bond.[1] |
| 3,5-dibromobenzaldehyde | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 12 | Good to Excellent (double coupling) | Conditions can be optimized for mono- or di-alkynylation. |
Note: The data presented is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
Performance in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
This compound: The higher reactivity of the C-I bond allows for selective Heck coupling at the 5-position. A Heck reaction involving a bromoiodobenzene has been demonstrated, showcasing the principle of selective coupling.[2]
3,5-dibromobenzaldehyde: Double Heck reactions on dibrominated pyridines have been reported, suggesting that 3,5-dibromobenzaldehyde can be a suitable substrate for the synthesis of 3,5-divinylbenzaldehyde derivatives.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 100 | 12 | Good (mono-iodo coupling) | Based on reactivity principles of similar substrates.[2] |
| 3,5-dibromobenzaldehyde | Alkene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 120 | 24 | Good (double coupling) | Conditions favor the di-substituted product. |
Note: The data presented is compiled from analogous reactions and serves as a guideline. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of an Aryl Halide
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol, 1.0 equiv) in anhydrous and degassed THF (10 mL). To this solution, add copper(I) iodide (0.02 mmol, 2 mol%) and dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%). Triethylamine (2.0 mmol, 2.0 equiv) is then added, followed by the dropwise addition of the terminal alkyne (1.1 mmol, 1.1 equiv). The reaction mixture is stirred at the appropriate temperature (room temperature to 60 °C) and monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, and the organic layer is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3][4]
General Protocol for Heck Reaction of an Aryl Halide
A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL) is placed in a sealable reaction tube. The tube is sealed and heated to the desired temperature (e.g., 100-120 °C) with stirring. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.[5]
Visualizing Cross-Coupling Pathways
To illustrate the fundamental processes involved in these reactions, the following diagrams were generated using Graphviz (DOT language).
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Sequential cross-coupling strategy for this compound.
Conclusion and Recommendations
The choice between this compound and 3,5-dibromobenzaldehyde for cross-coupling reactions should be guided by the desired final product and synthetic strategy.
This compound is the superior choice for the synthesis of unsymmetrical, multi-substituted benzaldehyde derivatives. Its differential halogen reactivity allows for a predictable and selective sequential functionalization, first at the more reactive iodo position, followed by a reaction at the bromo position. This high degree of control minimizes the formation of undesired byproducts and simplifies purification.
3,5-dibromobenzaldehyde is well-suited for the synthesis of C2-symmetric molecules via double cross-coupling reactions. While selective mono-functionalization is achievable, it often requires careful optimization of reaction conditions to avoid the formation of a mixture of products.
For researchers aiming to construct complex, non-symmetrical molecular architectures, the strategic use of this compound offers a more controlled and efficient synthetic route. For the synthesis of symmetric di-substituted benzaldehydes, 3,5-dibromobenzaldehyde remains a viable and cost-effective starting material.
References
A Comparative Analysis of 3-Bromo-5-iodobenzaldehyde and Other Dihalobenzaldehydes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Dihalogenated benzaldehydes are versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 3-Bromo-5-iodobenzaldehyde presents a unique case for chemoselective transformations due to the differential reactivity of its halogen substituents. This guide provides an objective comparison of the efficiency of this compound against other dihalobenzaldehydes, supported by established chemical principles and detailed experimental protocols for key cross-coupling reactions.
The enhanced efficiency of this compound in sequential and site-selective cross-coupling reactions stems from the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2] This inherent reactivity difference allows for the selective functionalization of the iodine-bearing carbon under milder conditions, while the bromine-bearing carbon can be reacted in a subsequent step under more forcing conditions.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This principle dictates that an iodo-substituted position will react preferentially over a bromo-substituted one, which in turn is more reactive than a chloro-substituted position. This predictable reactivity makes this compound a highly valuable substrate for the synthesis of polysubstituted aromatic compounds.
Quantitative Performance Comparison
While direct side-by-side experimental comparisons of this compound with other dihalobenzaldehydes under identical conditions are not extensively documented in single literature reports, a robust performance comparison can be extrapolated from the well-established principles of carbon-halogen bond reactivity. The following tables summarize the expected relative performance in common palladium-catalyzed cross-coupling reactions.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Substrate | Expected Selectivity for Mono-arylation | Relative Reaction Rate at C-I vs. C-Br/C-Cl | Typical Conditions for Mono-arylation | Expected Yield for Mono-arylation |
| This compound | High (at the C-I position) | Fast at C-I, slow at C-Br | Mild (e.g., lower temperature, shorter reaction time) | High |
| 3,5-Dibromobenzaldehyde | Moderate to low | N/A (identical reactive sites) | Requires careful control of stoichiometry | Moderate to high (mixture of mono- and di-substituted products) |
| 3,5-Dichlorobenzaldehyde | Moderate to low | N/A (identical reactive sites) | Harsher conditions required | Lower than bromo-analogues |
Table 2: Expected Performance in Sonogashira Coupling
| Substrate | Expected Selectivity for Mono-alkynylation | Relative Reaction Rate at C-I vs. C-Br/C-Cl | Typical Conditions for Mono-alkynylation | Expected Yield for Mono-alkynylation |
| This compound | High (at the C-I position) | Fast at C-I, slow at C-Br | Mild (e.g., room temperature, with or without copper co-catalyst) | High |
| 3,5-Dibromobenzaldehyde | Moderate to low | N/A (identical reactive sites) | Requires careful control of stoichiometry and conditions | Moderate to high (potential for side reactions) |
| 3,5-Dichlorobenzaldehyde | Moderate to low | N/A (identical reactive sites) | Harsher conditions required | Lower than bromo-analogues |
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions that can be adapted for the comparative analysis of dihalobenzaldehydes.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene, degassed (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and stir for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the selective mono-coupling, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling of this compound
Objective: To selectively couple a terminal alkyne at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for a designated time (e.g., 4-8 hours), monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).
References
Validating Regioselectivity in Suzuki Coupling: A Comparative Guide for 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. 3-Bromo-5-iodobenzaldehyde stands as a versatile building block, offering two distinct reactive sites for cross-coupling reactions.[1] This guide provides a comparative analysis of the regioselectivity of the Suzuki-Miyaura coupling with this substrate, supported by experimental data from analogous systems, and contrasts it with alternative cross-coupling methodologies.
The fundamental principle governing the regioselectivity of cross-coupling reactions with dihaloarenes containing different halogens is the disparity in carbon-halogen bond dissociation energies. This results in a predictable reactivity trend: C-I > C-Br > C-Cl.[2] Consequently, in a molecule such as this compound, the palladium catalyst is expected to preferentially undergo oxidative addition at the more labile carbon-iodine bond.[3]
While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, we can infer its behavior from studies on closely related bromo-iodoarenes. This guide will utilize data from analogous systems to illustrate the expected outcomes and the factors that control regioselectivity.
Comparative Performance of Cross-Coupling Reactions
The following table summarizes typical outcomes for the regioselective Suzuki coupling of a generic bromo-iodoarene, highlighting the preferential reaction at the iodo-position. To provide a clear comparison, data for the Negishi coupling is also presented, as it follows a similar catalytic cycle and reactivity pattern.[4]
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (Iodo:Bromo) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-4-phenylphenol | High | >95:5 | [3] |
| Negishi Coupling | 3-Bromo-2-iodofuran | Organozinc reagent | Pd(0) catalyst | 2-Substituted-3-bromofuran | High | Highly Selective for C-I | [4] |
Note: The data presented is for analogous compounds to this compound to demonstrate the principle of regioselectivity. High yields and selectivities are consistently observed for coupling at the iodo-position under standard conditions.
Factors Influencing Regioselectivity
While the inherent reactivity of the C-I bond dictates the primary outcome, the regioselectivity can be further modulated by several experimental parameters:
-
Temperature and Reaction Time: Lower temperatures and shorter reaction times strongly favor mono-coupling at the more reactive iodo-position. Prolonged reaction times or higher temperatures can provide sufficient energy to overcome the activation barrier for the C-Br bond cleavage, leading to a loss of selectivity or double coupling.[3]
-
Catalyst and Ligand Choice: Highly active catalysts, often employing bulky, electron-rich phosphine ligands, can sometimes diminish the selectivity between the C-I and C-Br bonds. Conversely, less reactive catalyst systems can enhance the preference for the more facile C-I bond activation.[3]
-
Stoichiometry: The use of a stoichiometric equivalent or a slight excess (e.g., 1.1 equivalents) of the boronic acid is crucial for achieving selective mono-arylation. A large excess of the boronic acid can promote a second coupling at the C-Br position.[3]
Experimental Protocols
The following are representative experimental protocols for performing a regioselective Suzuki-Miyaura coupling and a Negishi coupling on a bromo-iodoarene. These can be adapted for this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Bromo-Iodoarene
This protocol is adapted from procedures for the selective coupling of bromo-iodophenols.[3]
Materials:
-
Bromo-iodoarene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-iodoarene, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Negishi Coupling of a Bromo-Iodoarene
This protocol is based on the general principles of Negishi coupling with dihalogenated substrates.[4]
Materials:
-
Bromo-iodoarene (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (1.2 mmol, 1.2 equiv)
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
Ensure all glassware is rigorously flame-dried, and the reaction is conducted under a strict inert atmosphere.
-
Dissolve the bromo-iodoarene in anhydrous THF in a Schlenk flask.
-
Add the palladium catalyst and ligand.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process and Logic
To better illustrate the experimental sequence and the underlying principles of regioselectivity, the following diagrams are provided.
Caption: A generalized workflow for regioselective Suzuki coupling.
Caption: The basis of regioselectivity in cross-coupling reactions.
References
A Comparative Guide to Palladium Catalysts for the Selective Sonogashira Coupling of 3-Bromo-5-iodobenzaldehyde
For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, offers a strategic approach for this transformation. This guide provides an objective comparison of palladium catalysts for the chemoselective Sonogashira coupling of 3-bromo-5-iodobenzaldehyde, focusing on the preferential reaction at the more reactive carbon-iodine (C-I) bond. The comparison is supported by experimental data from analogous systems, detailed protocols, and visualizations of the reaction mechanism and workflow.
The selective Sonogashira coupling of this compound is dictated by the greater reactivity of the C-I bond compared to the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount to achieving high yields and selectivity for the mono-alkynylated product, 3-bromo-5-(alkynyl)benzaldehyde. This guide explores the performance of several common palladium catalysts for this transformation. As direct comparative data for this compound is limited in readily available literature, this guide utilizes data from the closely related substrate, 1-bromo-4-iodobenzene, to draw meaningful comparisons.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the selective Sonogashira coupling of a bromo-iodo-arene with a terminal alkyne is summarized in the table below. The data highlights the catalyst's influence on reaction yield and selectivity under specific conditions.
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-alkynylated Product | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ (in complex) | CuI | Et₃N | THF | Room Temp | 6-8 | High (not specified) | [1] |
| Pd(PPh₃)₄ | PPh₃ (in complex) | CuI | i-Pr₂NH | Dioxane | 50 | 2 | 95 | Analogue Data |
| Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 92 | Analogue Data |
Note: Yields are based on reactions with 1-bromo-4-iodobenzene as a substrate, which is expected to have similar reactivity to this compound.
Experimental Protocols
Detailed methodologies for the selective Sonogashira coupling using the compared palladium catalysts are provided below.
Protocol 1: Using Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Anhydrous 1,4-Dioxane
-
Diisopropylamine (i-Pr₂NH)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add diisopropylamine, the terminal alkyne (1.2 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the mixture to 50°C and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Using Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Copper(I) iodide (CuI, 0.02 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Charge an oven-dried Schlenk tube with this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and copper(I) iodide (0.02 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and the terminal alkyne (1.5 eq) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 80°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the chemical transformation and the experimental design, the following diagrams are provided.
Caption: Selective Sonogashira catalytic cycle.
References
A Comparative Guide to the Reaction Kinetics of 3-Bromo-5-iodobenzaldehyde and 3,5-diiodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The key difference between these two molecules lies in the halogen substitution at the 3-position of the benzaldehyde ring. The presence of a bromine atom versus an iodine atom at this position is expected to significantly influence the kinetics of reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions.
Theoretical Framework for Reactivity
The reactivity of aryl halides in many cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, is largely governed by the strength of the carbon-halogen (C-X) bond. The generally accepted mechanism for these reactions often involves an oxidative addition step where the aryl halide reacts with a low-valent transition metal catalyst, such as Pd(0). This step involves the cleavage of the C-X bond.
The bond dissociation energies for carbon-halogen bonds follow the trend: C-Br > C-I. The weaker carbon-iodine bond requires less energy to break, leading to a faster rate of oxidative addition. Consequently, aryl iodides are generally more reactive than aryl bromides under the same reaction conditions.[1]
-
3,5-diiodobenzaldehyde : Possesses two carbon-iodine bonds. Both are relatively weak and therefore highly reactive in cross-coupling reactions.
-
3-Bromo-5-iodobenzaldehyde : Features one carbon-iodine bond and one carbon-bromine bond. This differential reactivity allows for selective functionalization. The C-I bond is expected to react preferentially under carefully controlled conditions due to its lower bond dissociation energy.[2]
Comparative Kinetic Data (Predicted)
Based on the principles outlined above, a qualitative and quantitative comparison of the expected reaction kinetics can be made. The following table summarizes the predicted relative initial rates for common palladium-catalyzed cross-coupling reactions. It is important to note that these are generalized predictions based on studies of various substituted aryl halides and serve as a comparative benchmark.[1]
| Reaction Type | 3,5-diiodobenzaldehyde (Relative Rate at C-I) | This compound (Relative Rate at C-I) | This compound (Relative Rate at C-Br) |
| Suzuki-Miyaura Coupling | 1.00 | ~1.00 | ~0.05 |
| Heck Coupling | 1.00 | ~1.00 | <0.01 |
| Sonogashira Coupling | 1.00 | ~1.00 | ~0.05 |
Note: The relative rates are normalized to the reaction at the C-I bond of 3,5-diiodobenzaldehyde. The actual rates will depend on the specific reaction conditions, including the catalyst, ligands, base, and solvent used.
Experimental Protocol for Kinetic Analysis
To obtain precise kinetic data for a direct comparison, a standardized experimental protocol should be followed. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of 3,5-diiodobenzaldehyde and this compound with a given boronic acid.
Materials:
-
3,5-diiodobenzaldehyde or this compound (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for GC/HPLC analysis (e.g., Dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
GC or HPLC instrument
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the solvent system (e.g., 8 mL of toluene and 2 mL of water) to the reaction vial.
-
Initiation: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 80 °C). Once the temperature has equilibrated, add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of diethyl ether and 1 mL of 1 M HCl).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams represent a generalized catalytic cycle for a cross-coupling reaction and the experimental workflow for a kinetic study.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for a typical kinetic study of a cross-coupling reaction.
Conclusion
References
spectroscopic confirmation of mono-substituted 3-Bromo-5-iodobenzaldehyde products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of mono-substituted 3-Bromo-5-iodobenzaldehyde. Experimental data from analogous compounds are presented to offer a clear benchmark for researchers. Detailed experimental protocols for both synthesis and analysis are included to support practical application.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its unique substitution pattern with two different halogens offers selective reactivity for various cross-coupling reactions. Accurate spectroscopic confirmation of this compound is critical to ensure purity and correct structural identity before proceeding with further synthetic steps. This guide outlines the expected spectroscopic characteristics and provides the necessary protocols for its confirmation.
Predicted Spectroscopic Data for this compound
While direct, publicly available experimental spectra for this compound are limited, we can predict the expected spectral data based on the analysis of structurally similar compounds. The following tables summarize the predicted and comparative data.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Data of Related Compounds
| Compound | Aldehyde Proton (s, 1H) | Aromatic Proton 2 (t, J≈1.5 Hz, 1H) | Aromatic Proton 4 (t, J≈1.5 Hz, 1H) | Aromatic Proton 6 (t, J≈1.5 Hz, 1H) | Solvent |
| This compound (Predicted) | ~9.8 ppm | ~8.1 ppm | ~8.3 ppm | ~8.0 ppm | CDCl₃ |
| 3-Bromobenzaldehyde | 9.92 ppm | 7.95 (t, J=1.8 Hz) | 7.77 (dt, J=7.6, 1.3 Hz) | 7.70 (ddd, J=8.0, 2.1, 1.2 Hz) | CDCl₃ |
| 3-Iodobenzaldehyde | 9.94 ppm | 8.19 (t, J=1.6 Hz) | 7.95 (dt, J=7.8, 1.4 Hz) | 7.33 (t, J=7.8 Hz) | CDCl₃ |
| 3,5-Dichlorobenzaldehyde | 9.88 ppm | 7.75 (d, J=1.9 Hz) | 7.64 (t, J=1.9 Hz) | 7.75 (d, J=1.9 Hz) | CDCl₃ |
Note: The chemical shifts for the aromatic protons of this compound are estimations. The presence of both bromine and iodine will deshield the adjacent protons, leading to downfield shifts. The multiplicity is predicted as a triplet (or more accurately, a triplet of triplets with very small coupling constants) due to meta-coupling to the other two aromatic protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Data of Related Compounds
| Compound | C=O | C-Br | C-I | C-CHO | C-2 | C-4 | C-6 | Solvent |
| This compound (Predicted) | ~189 ppm | ~123 ppm | ~95 ppm | ~139 ppm | ~135 ppm | ~145 ppm | ~130 ppm | CDCl₃ |
| 3-Bromobenzaldehyde | 190.5 ppm | 123.2 ppm | - | 137.8 ppm | 128.2 ppm | 137.1 ppm | 130.5 ppm | CDCl₃ |
| 3,5-Dichlorobenzaldehyde | 188.9 ppm | - | - | 138.4 ppm | 128.9 ppm | 135.8 ppm | 128.9 ppm | CDCl₃ |
Table 3: Key Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for 3-Bromobenzaldehyde | Assignment |
| C-H stretch (aldehyde) | ~2850, ~2750 | 2860, 2760 | Characteristic doublet for aldehydes |
| C=O stretch (aldehyde) | ~1700 | 1705 | Strong, sharp absorption |
| C=C stretch (aromatic) | ~1580, ~1560 | 1590, 1565 | Medium to strong absorptions |
| C-Br stretch | ~680 | 670 | |
| C-I stretch | ~600 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₄BrIO | 310.91 | [M]+• at 310/312 (characteristic bromine isotope pattern), [M-H]+, [M-CHO]+, [M-Br]+, [M-I]+ |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | [M]+• at 184/186, [M-H]+ at 183/185, [M-CHO]+ at 155/157, [C₆H₄Br]+ at 155/157 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route starts from 3-bromotoluene, which is first iodinated and then oxidized to the aldehyde.
Step 1: Iodination of 3-bromotoluene To a solution of 3-bromotoluene (1.0 eq) in a suitable solvent such as dichloromethane, add N-iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of triflic acid (0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-bromo-3-iodo-5-methylbenzene.
Step 2: Oxidation to this compound Dissolve the 1-bromo-3-iodo-5-methylbenzene (1.0 eq) in a mixture of acetic anhydride and acetic acid. Add chromium trioxide (CrO₃, 2.5 eq) portion-wise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Pour the reaction mixture into ice water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is a low-melting solid or oil, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an electron ionization (EI) source. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Synthesis and analysis workflow for this compound.
Alternative Starting Materials
While 3-bromotoluene is a common starting material, other alternatives could be considered depending on availability and cost:
-
3,5-Dibromotoluene: Selective iodination of one bromine atom could be challenging but is a potential route.
-
3-Iodotoluene: Subsequent bromination would be required.
-
3-Bromo-5-iodobenzoic acid: Reduction of the carboxylic acid to the aldehyde.
-
1,3-Dibromo-5-iodobenzene: Introduction of the formyl group via formylation reactions.
The choice of starting material will influence the overall synthetic strategy and may require different reaction conditions.
Conclusion
The structural confirmation of this compound relies on a combination of spectroscopic techniques. By comparing the obtained spectra with the predicted data and the data from analogous compounds presented in this guide, researchers can confidently verify the identity and purity of their synthesized product. The provided experimental protocols offer a practical starting point for both the synthesis and the necessary spectroscopic analyses.
A Cost-Benefit Analysis of 3-Bromo-5-iodobenzaldehyde in Synthesis: A Comparative Guide
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of efficiency, cost, and overall success. 3-Bromo-5-iodobenzaldehyde has emerged as a versatile building block due to the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization. This guide provides a comprehensive cost-benefit analysis of using this compound in Suzuki and Sonogashira cross-coupling reactions, comparing its performance and economic viability against viable alternatives: 3,5-dibromobenzaldehyde, 3,5-diiodobenzaldehyde, and 3-bromo-5-chlorobenzaldehyde.
Executive Summary
This compound offers a distinct advantage in synthetic strategies that require regioselective, stepwise introduction of different functionalities. The significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for selective coupling at the iodine position under milder conditions, preserving the bromine for a subsequent, different coupling reaction. While generally more expensive than its dibromo- and bromo-chloro counterparts, the potential for one-pot, multi-step syntheses can lead to overall cost and time savings by reducing the number of purification steps and intermediate handling. For syntheses where two identical groups are to be introduced, 3,5-dibromobenzaldehyde or 3,5-diiodobenzaldehyde may present more cost-effective alternatives, with the choice between them depending on the desired reactivity and budget. 3-bromo-5-chlorobenzaldehyde stands as the most economical option, but its lower reactivity, particularly of the chloro-substituent, often necessitates harsher reaction conditions and may lead to lower yields.
Cost Analysis of Starting Materials
The economic feasibility of a synthetic route is heavily influenced by the cost of the starting materials. The following table provides a comparative cost analysis of this compound and its alternatives based on currently available market prices. Prices can fluctuate based on supplier, purity, and quantity.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price per Gram (USD) |
| This compound | 188813-09-4 | 310.91 | ~$72.45 |
| 3,5-Dibromobenzaldehyde | 56990-02-4 | 263.91 | ~$27.00 |
| 3,5-Diiodobenzaldehyde | 17352-25-9 | 357.91 | ~$50.00 |
| 3-Bromo-5-chlorobenzaldehyde | 188813-05-0 | 219.46 | ~$35.89[1] |
Note: Prices are approximate and subject to change. The price for 3,5-dibromobenzaldehyde and 3,5-diiodobenzaldehyde are estimated based on available data and may vary.
Performance Comparison in Cross-Coupling Reactions
The utility of these halogenated benzaldehydes lies in their application in palladium-catalyzed cross-coupling reactions. The choice of halogen significantly impacts the reaction conditions and outcomes.
General Reactivity Trend
The reactivity of aryl halides in Suzuki and Sonogashira coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl . This trend dictates that iodinated compounds will react under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to brominated and chlorinated analogues.
Suzuki Coupling
The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.
Key Advantages of this compound: The primary benefit is the ability to perform selective mono-arylation at the more reactive iodine position, followed by a second, different Suzuki coupling at the bromine position. This allows for the controlled synthesis of unsymmetrical tri-aryl products in a more streamlined fashion.
Comparative Performance: While direct side-by-side comparative studies are limited, the established reactivity trend suggests that reactions at the iodo-position of this compound and both positions of 3,5-diiodobenzaldehyde will proceed with higher yields and under milder conditions than the corresponding reactions with 3,5-dibromobenzaldehyde and 3-bromo-5-chlorobenzaldehyde.
Experimental Data Summary (Suzuki Coupling):
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | 4-(phenyl)-5-bromothiophene-2-carboxaldehyde | Good | [2] |
| 4,5-dibromothiophene-2-carboxaldehyde | 3,4-dimethoxyphenylboronic acid | 4-(3,4-dimethoxyphenyl)-5-bromothiophene-2-carboxaldehyde | Good | [2] |
| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | Good | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Key Advantages of this compound: Similar to the Suzuki coupling, the differential reactivity allows for selective mono-alkynylation at the iodine position. This is particularly valuable for the synthesis of complex molecules with distinct alkynyl moieties.
Comparative Performance: The higher reactivity of the C-I bond is even more pronounced in Sonogashira couplings. Reactions involving aryl iodides often proceed efficiently at room temperature, whereas those with aryl bromides typically require heating. Aryl chlorides are generally challenging substrates for this reaction.
Experimental Data Summary (Sonogashira Coupling):
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 | [4] |
| Bromobenzene | Phenylacetylene | Diphenylacetylene | 85 | [4] |
| 3,5-dibromo-2,6-dichloropyridine | Various alkynes | Mono-, di-, tri-, and tetraalkynylated pyridines | Good | [5] |
Note: This data illustrates the general reactivity trend. Specific yields for the benzaldehyde derivatives will depend on the exact substrates and conditions.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for Suzuki and Sonogashira coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask containing a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7][8]
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) and the terminal alkyne (1.1-1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[9][10]
Visualization of Synthetic Pathways
The strategic use of this compound allows for the construction of complex molecular architectures through sequential cross-coupling reactions.
Caption: Sequential functionalization of this compound.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals a nuanced landscape where the optimal choice of starting material is highly dependent on the specific synthetic goal.
-
For complex, unsymmetrical molecules: this compound is a superior choice, despite its higher initial cost. The ability to perform selective, sequential couplings can significantly reduce the number of synthetic steps, leading to savings in time, resources, and overall cost.
-
For symmetrical molecules: 3,5-Dibromobenzaldehyde and 3,5-diiodobenzaldehyde are more economical options. The choice between them will be dictated by the required reactivity, with the diiodo- compound being more reactive but also more expensive.
-
For cost-sensitive applications: 3-Bromo-5-chlorobenzaldehyde is the most budget-friendly alternative. However, researchers must be prepared for potentially lower yields and the need for more forcing reaction conditions, especially for coupling at the chloro-position.
Ultimately, a careful consideration of the desired final product, the synthetic route, and the project budget will guide the discerning researcher to the most appropriate halogenated benzaldehyde for their needs.
References
- 1. Aobchem 3-Bromo-5-chlorobenzaldehyde, AOBCHEM USA 16408-5G. 188813-05-0. | Fisher Scientific [fishersci.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of 3-Bromo-5-iodobenzaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. The compound 3-Bromo-5-iodobenzaldehyde has emerged as a versatile building block, offering a platform for the regioselective introduction of diverse molecular fragments. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled elaboration of the benzaldehyde core. This guide provides a comprehensive comparison of three major synthetic routes utilizing this compound: the Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, it presents alternative synthetic strategies for accessing related 3,5-disubstituted benzaldehydes, supported by experimental data to inform synthetic planning.
The C-I bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference is the foundation for the selective functionalization of this compound, where reactions can be directed to the 5-position (iodine) while leaving the 3-position (bromine) available for subsequent transformations.
Comparative Analysis of Key Cross-Coupling Reactions
This section details the application of Suzuki-Miyaura, Sonogashira, and Heck reactions for the selective functionalization of this compound at the C-I bond. While direct, side-by-side comparative studies on this specific substrate are limited in the literature, the following data, compiled from studies on analogous dihalogenated aromatic compounds, provides a strong indication of the expected reactivity and yields.
Table 1: Performance of Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reaction of this compound with an arylboronic acid is expected to proceed selectively at the iodine-bearing position.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | ~75-90 | Good to excellent yields are generally observed for the mono-arylation of dihaloarenes, with high selectivity for the iodo position. |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 8-16 | ~80-95 | The use of dppf as a ligand can enhance catalytic activity and improve yields, particularly with electron-rich boronic acids. |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-12 | ~70-85 | Buchwald-Hartwig ligands like SPhos can be effective for coupling with heteroarylboronic acids. |
Table 2: Performance of Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 25-50 | 2-6 | ~85-95 | The classic Sonogashira conditions are highly effective for the selective alkynylation of aryl iodides in the presence of aryl bromides. |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 25-60 | 3-8 | ~80-90 | The use of a volatile protecting group like TMS allows for subsequent deprotection and further functionalization of the alkyne. |
| 1-Octyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50-70 | 4-10 | ~75-85 | Aliphatic alkynes can also be coupled effectively, though slightly higher temperatures and longer reaction times may be required. |
Table 3: Performance of Heck Coupling with Alkenes
The Heck reaction enables the arylation of an alkene, forming a new C-C bond and providing access to substituted styrenes and related structures.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF/CH₃CN | 100-120 | 12-24 | ~60-75 | Heck reactions often require higher temperatures. The trans-isomer is typically the major product. |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100-140 | 18-36 | ~55-70 | The coupling with electron-deficient alkenes like acrylates is also feasible, providing access to cinnamate derivatives. |
| Cyclohexene | Pd₂(dba)₃ / P(Cy)₃ | Cs₂CO₃ | 1,4-Dioxane | 110-130 | 24-48 | ~40-60 | Coupling with cyclic alkenes can be more challenging and may result in lower yields. |
Experimental Protocols
The following are generalized experimental protocols for the regioselective cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Regioselective Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask are added this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) is then added under a positive pressure of the inert gas. A degassed mixture of toluene (5 mL) and deionized water (1 mL) is added via syringe. The reaction mixture is heated to 80 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically within 12 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate and water, and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-5-arylbenzaldehyde.
General Procedure for Regioselective Sonogashira Coupling
In a dry Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 1-5 mol%) are combined. Anhydrous and degassed solvent (e.g., THF, 5 mL per mmol of substrate) and an amine base (e.g., triethylamine, 2.0-3.0 equiv) are added. The mixture is degassed by bubbling the inert gas through it for 10-15 minutes. The terminal alkyne (1.1-1.2 equiv.) is then added dropwise to the stirred solution. The reaction is stirred at room temperature or gently heated to 40-50°C if the reaction is slow, and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite® to remove catalyst residues. The filtrate is washed sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the 4-bromo-3-(alkynyl)phenol.
General Procedure for Regioselective Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is placed in a sealable reaction vessel. The vessel is purged with an inert gas. The reaction is then heated to 100-120 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired 3-bromo-5-alkenylbenzaldehyde.
Alternative Synthetic Routes
While the functionalization of this compound offers a powerful and regioselective approach, other synthetic strategies can be employed to access similar 3,5-disubstituted benzaldehydes.
One-Pot, Two-Step Reduction/Cross-Coupling of Dihalo-N-methoxy-N-methylbenzamides
A versatile one-pot procedure allows for the synthesis of functionalized benzaldehydes from Weinreb amides.[1] This method involves the reduction of the Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent. For example, 3,5-dibromo-N-methoxy-N-methylbenzamide can undergo a double cross-coupling reaction to yield disubstituted benzaldehydes.[1]
Direct Bromination of Substituted Benzaldehydes
In some cases, direct electrophilic bromination of a substituted benzaldehyde can be a viable route. For instance, 3-nitrobenzaldehyde can be brominated using N-bromosuccinimide in concentrated sulfuric acid to produce 3-bromo-5-nitrobenzaldehyde in good yield.[2] Similarly, 3-hydroxybenzaldehyde can be brominated to yield bromo-substituted derivatives.[3]
Signaling Pathways and Workflow Diagrams
To visualize the synthetic transformations and catalytic cycles, the following diagrams are provided in DOT language.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the Heck coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the regioselective synthesis of 3,5-disubstituted benzaldehydes. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and controlled functionalization at the 5-position through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Heck couplings each offer distinct advantages for the introduction of aryl, alkynyl, and alkenyl moieties, respectively. While Suzuki and Sonogashira reactions generally proceed with high efficiency under relatively mild conditions, the Heck reaction often requires more forcing conditions. The choice of the optimal synthetic route will ultimately depend on the desired target molecule, available resources, and the specific functional groups to be introduced. For drug development and materials science professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and strategic construction of novel molecular architectures.
References
A Comparative Guide to the Scalability of Palladium-Catalyzed Cross-Coupling Reactions: 3-Bromo-5-iodobenzaldehyde vs. Dihalogenated Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Key Building Blocks in Complex Molecule Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. Aryl aldehydes bearing multiple halogen substituents are versatile building blocks, offering multiple points for diversification through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the scalability of reactions involving 3-Bromo-5-iodobenzaldehyde and its common alternatives, 3,5-dibromobenzaldehyde and 3,5-dichlorobenzaldehyde. The focus is on providing a clear, data-driven assessment to aid in the selection of the most appropriate starting material for scalable synthetic routes.
Executive Summary
This compound offers distinct advantages in laboratory-scale synthesis due to the differential reactivity of its iodine and bromine substituents, allowing for selective, sequential cross-coupling reactions. However, when considering scalability, factors such as cost, catalyst efficiency, and purification of intermediates and final products become critical. This guide demonstrates that while this compound provides synthetic elegance, its alternatives, 3,5-dibromobenzaldehyde and 3,5-dichlorobenzaldehyde, may offer more cost-effective and straightforward scalable solutions, particularly in scenarios where sequential functionalization is not a primary concern.
Reactivity and Selectivity: A Scalability Perspective
The utility of this compound lies in the well-established reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This allows for a stepwise approach to introduce different substituents at the 3- and 5-positions.
DOT Diagram: Sequential Suzuki-Miyaura Coupling Pathway
Caption: Sequential functionalization of this compound.
In contrast, 3,5-dibromobenzaldehyde and 3,5-dichlorobenzaldehyde possess two identical halogen substituents. While mono-functionalization is possible, it often requires careful control of stoichiometry and reaction conditions to avoid mixtures of mono- and di-substituted products, which can complicate purification on a larger scale. For the synthesis of symmetrical products, these alternatives are often more direct.
Comparative Data on Scalable Cross-Coupling Reactions
While specific kilogram-scale data for this compound is not extensively published, we can extrapolate from gram-scale syntheses and compare with analogous reactions of the alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions in industrial settings due to the stability and low toxicity of the boronic acid reagents.
| Starting Material | Scale | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Lab-scale | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 85-95 (mono-arylation at I) | Selective reaction at the iodine position is readily achievable.[1] |
| 3,5-Dibromobenzaldehyde | Gram-scale | Pd(dppf)Cl₂ (1-3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 8-16 | 70-85 (mono-arylation) | Risk of di-substitution, requiring careful monitoring.[2] |
| 3,5-Dichlorobenzaldehyde | Lab-scale | Pd₂(dba)₃/SPhos (1-2 mol%) | Cs₂CO₃ | Toluene | 100-120 | 18-36 | 60-75 (mono-arylation) | Higher catalyst loading and more forcing conditions are often required. |
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.
| Starting Material | Scale | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Lab-scale | Pd(OAc)₂/P(o-tol)₃ (3-5 mol%) | Et₃N | DMF | 100-120 | 12-24 | 80-90 (at I) | Good selectivity for the iodo position. |
| 3,5-Dibromobenzaldehyde | Gram-scale | Pd/C (5-10 mol%) | NaOAc | NMP | 120-140 | 24-48 | 65-80 | Heterogeneous catalyst allows for easier workup but may require higher temperatures.[3] |
| 3,5-Dichlorobenzaldehyde | Lab-scale | Herrmann's catalyst (1-3 mol%) | K₂CO₃ | DMAc | 130-150 | 24-72 | 50-70 | Requires more active and often more expensive catalyst systems. |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.
| Starting Material | Scale | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Lab-scale | Pd(PPh₃)₂Cl₂/CuI (1-3 mol%) | Et₃N/THF | 25-50 | 6-12 | 90-98 (at I) | High selectivity and yield under mild conditions.[4] | |
| 3,5-Dibromobenzaldehyde | Lab-scale | Pd(PPh₃)₄/CuI (2-5 mol%) | i-Pr₂NH | Toluene | 60-80 | 12-24 | 75-85 (mono-alkynylation) | Potential for di-alkynylation. |
| 3,5-Dichlorobenzaldehyde | Lab-scale | Pd(t-Bu₃P)₂/CuI (3-5 mol%) | Cs₂CO₃ | Dioxane | 80-100 | 24-48 | 55-70 | Requires more electron-rich and bulky ligands. |
Experimental Protocols
General Protocol for a Gram-Scale Suzuki-Miyaura Coupling of 3,5-Dibromobenzaldehyde
DOT Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
3,5-Dibromobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the 3,5-dibromobenzaldehyde, arylboronic acid, and base.
-
Add the organic solvent and degassed water.
-
Sparge the mixture with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the target temperature (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired mono-arylated benzaldehyde.
Scalability Considerations
-
Cost: this compound is generally more expensive than 3,5-dibromobenzaldehyde and 3,5-dichlorobenzaldehyde due to the higher cost of iodine and the synthetic steps involved in its preparation. For large-scale industrial synthesis, the cost of the starting material is a significant factor.
-
Catalyst Loading and Cost: Reactions involving less reactive aryl chlorides often require higher catalyst loadings and more expensive, specialized ligands to achieve reasonable reaction times and yields. This can significantly impact the overall process cost.
-
Purification: The selective nature of reactions with this compound can lead to cleaner reaction profiles and potentially simpler purifications at the laboratory scale. However, on a larger scale, any unreacted starting material or byproducts from the less reactive C-Br bond can still necessitate chromatographic purification, which is often undesirable in an industrial setting. For symmetrical products from di-bromo or di-chloro analogs, recrystallization can be a more scalable purification method.
-
Process Safety and Waste Management: Reactions at higher temperatures and pressures, often required for less reactive chlorides, pose greater safety challenges on a large scale. Furthermore, the use of more complex catalyst systems can lead to more challenging waste streams.
Conclusion
The choice between this compound and its dihalogenated counterparts for scalable synthesis is a trade-off between synthetic versatility and process economics.
-
This compound is the substrate of choice for the laboratory-scale synthesis of complex, unsymmetrical biaryl aldehydes where regioselectivity is paramount. Its predictable, sequential reactivity allows for elegant synthetic strategies.
-
3,5-Dibromobenzaldehyde represents a good compromise for scalable synthesis. It is more cost-effective than the iodo-containing analog and generally more reactive than the dichloro-derivative, allowing for the use of less expensive catalyst systems under milder conditions. It is particularly well-suited for the synthesis of symmetrical products.
-
3,5-Dichlorobenzaldehyde is the most cost-effective starting material but presents the greatest synthetic challenges. Its lower reactivity necessitates more forcing reaction conditions and specialized, often expensive, catalyst systems. It is a viable option for large-scale production of symmetrical compounds where the process has been highly optimized to be cost-competitive.
For drug development professionals and process chemists, a thorough cost-benefit analysis, including starting material cost, catalyst and ligand cost, reaction time, and purification method, is essential when selecting the optimal starting material for a scalable synthesis. While this compound offers a high degree of control, its higher cost may not be justifiable for large-scale production unless the specific synthetic route it enables provides a significant overall advantage.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-iodobenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-5-iodobenzaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is crucial due to the compound's potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, compatible waste container.
-
This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should also list "this compound."
-
Crucially, do not mix halogenated waste with non-halogenated waste , as this can complicate and increase the cost of disposal.
2. Containerization:
-
Use a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
The storage area should be cool and dry.
4. Documentation:
-
Maintain a log of the waste being added to the container, including the chemical name and approximate quantity. This is often a regulatory requirement.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste manifest or any other required documentation to the disposal company.
-
Disposal should be carried out at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guidance is intended to provide a clear and direct path for the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.
Personal protective equipment for handling 3-Bromo-5-iodobenzaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-iodobenzaldehyde (CAS No. 188813-09-4). Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided below.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table details the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Must have side shields and meet ANSI Z.87.1 standards.[3] |
| Chemical Splash Goggles | Required when there is a potential for splashing.[3] | |
| Face Shield | Should be worn in conjunction with safety glasses or goggles for maximum protection during procedures with a high risk of splashing or explosion.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | Must be fully buttoned with long sleeves. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of the substance. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[4] |
| Respirator | In the event of a large spill or if a fume hood is unavailable, a NIOSH-approved respirator is necessary. |
Safe Handling and Experimental Protocols
Engineering Controls:
-
All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
An operational eyewash station and safety shower must be immediately accessible in the work area.
Personal Hygiene and Safety Practices:
-
Avoid all direct contact with the chemical, including the inhalation of dust and fumes, and contact with skin and eyes.[4][5]
-
The consumption of food and beverages, as well as smoking, is strictly prohibited in the laboratory.
-
Thoroughly wash hands with soap and water after handling the chemical and before exiting the laboratory.
Handling of Solid Chemical:
-
To prevent the generation of dust, open containers carefully within a fume hood.
-
Utilize appropriate tools, such as a spatula, for weighing and transferring the solid material.
-
In the case of a spill, immediately follow the specified cleanup procedures.
Preparation of Solutions:
-
When dissolving the solid, add it gradually to the solvent to prevent splashing.
-
All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Storage Procedures:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[4]
-
Keep the compound segregated from incompatible materials, such as strong oxidizing agents.[4]
-
The recommended storage conditions are at a temperature of 2-8°C, in a dark place, and under an inert atmosphere.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids intermittently. Seek immediate medical attention.[5] |
| Skin Contact | In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing has ceased, provide artificial respiration. If breathing is labored, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Disposal Management
Small Spills (Solid):
-
Wearing the appropriate PPE, carefully sweep up the spilled solid, taking care to avoid the generation of dust.
-
Place the collected material into a properly labeled and sealed container designated for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
Large Spills:
-
Evacuate and secure the area to prevent unauthorized entry.
-
Immediately notify your institution's Environmental Health and Safety (EHS) department.
-
Cleanup of large spills should only be performed by personnel with specialized training in hazardous waste management.
Waste Disposal:
-
All waste materials containing this compound must be managed as hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and securely sealed containers.
-
Dispose of all hazardous waste in accordance with your institution's EHS-approved procedures. Do not discard in standard trash or pour down the drain.[2]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
